The Chemical Structure, Properties, and Synthetic Utility of 8-Methoxy-4-methylquinazoline in Targeted Oncology
Executive Summary The development of small-molecule kinase inhibitors has revolutionized targeted oncology. At the core of many of these next-generation therapeutics lies the 8-Methoxy-4-methylquinazoline scaffold.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of small-molecule kinase inhibitors has revolutionized targeted oncology. At the core of many of these next-generation therapeutics lies the 8-Methoxy-4-methylquinazoline scaffold. This specific bicyclic heteroaromatic system serves as a highly privileged pharmacophore, primarily utilized in the synthesis of inhibitors targeting 3-Phosphoinositide-dependent kinase 1 (PDK1) and the PI3K/mTOR signaling axis. This whitepaper provides an in-depth technical analysis of the physicochemical properties, structural rationale, and synthetic methodologies associated with 8-Methoxy-4-methylquinazoline, designed for researchers and drug development professionals.
Physicochemical Profiling and Structural Data
Understanding the baseline properties of 8-Methoxy-4-methylquinazoline is critical for predicting its behavior in subsequent cross-coupling reactions and its pharmacokinetic potential as a drug scaffold.
Quantitative Chemical Properties
The following table summarizes the core analytical data for the compound:
Property
Value
IUPAC Name
8-Methoxy-4-methylquinazoline
CAS Registry Number
69674-28-8
Molecular Formula
C₁₀H₁₀N₂O
Molecular Weight
174.20 g/mol
Core Structure
Quinazoline (bicyclic diazine)
Key Substitutions
C8-Methoxy (-OCH₃), C4-Methyl (-CH₃)
Data corroborated by commercial chemical registries 1 and 2.
Mechanistic Rationale: The "Why" Behind the Scaffold
In drug design, every functional group must serve a precise purpose. The quinazoline core is a well-established bioisostere of the adenine ring of ATP. By mimicking ATP, quinazoline derivatives can competitively bind to the highly conserved ATP-binding pocket of kinases.
However, the specific substitutions on 8-Methoxy-4-methylquinazoline dictate its high selectivity for PDK1 over other kinases:
The Quinazoline Core : Forms critical bidentate hydrogen bonds with the hinge region of the kinase via the N1 and N3 nitrogens.
The 8-Methoxy Group (-OCH₃) : Projects into the ribose-binding pocket. The oxygen atom acts as a localized hydrogen-bond acceptor, while the methyl group provides a steric shield that prevents the binding of off-target kinases with bulkier gatekeeper residues.
The 4-Methyl Group (-CH₃) : Restricts the rotational freedom of the molecule, locking the quinazoline ring into a bioactive conformation that maximizes hydrophobic interactions deep within the ATP pocket.
Pathway Intervention: PDK1 and Oncology
PDK1 is a master serine/threonine kinase belonging to the AGC kinase superfamily. It is the upstream activator of Protein Kinase B (AKT), a pathway frequently hyperactivated in melanoma, breast, lung, and prostate cancers. By utilizing the 8-Methoxy-4-methylquinazoline scaffold, researchers synthesize inhibitors that block PDK1, thereby shutting down the downstream AKT/mTOR survival signals3.
Fig 1: The PDK1/AKT/mTOR signaling cascade and the intervention point of quinazoline inhibitors.
Synthetic Methodology: Activation of the Scaffold
To utilize 8-Methoxy-4-methylquinazoline in drug discovery, it must first be functionalized. The most critical synthetic step is the conversion of a precursor (8-methoxy-4-methylquinazolin-2-ol) into a highly reactive electrophile: 2-chloro-8-methoxy-4-methylquinazoline .
The C2-chloride serves as an optimal leaving group for subsequent Nucleophilic Aromatic Substitution (SNAr) reactions, allowing chemists to attach various anilines or aminopyridines to probe the kinase solvent channel.
Step-by-Step Protocol: Synthesis of 2-Chloro-8-methoxy-4-methylquinazoline
This protocol is designed as a self-validating system. The causality behind each physical and chemical manipulation is explicitly defined to ensure reproducibility and high yield.
Action : To a dry, round-bottom flask containing 8-methoxy-4-methylquinazolin-2-ol, add a vast molar excess of POCl₃. Do not add an external solvent.
Mechanistic Rationale : POCl₃ acts as both the chlorinating agent and the reaction solvent. The excess drives the equilibrium of the reaction forward. The hydroxyl group at the C2 position tautomerizes to an amide-like state, which attacks the phosphorus atom, creating a good leaving group (dichlorophosphate) that is subsequently displaced by a chloride ion.
Step 2: Thermal Activation
Action : Equip the flask with a reflux condenser and heat the mixture to 100 °C for 16 hours under an inert atmosphere (N₂ or Argon).
Mechanistic Rationale : The quinazoline ring is relatively electron-rich due to the methoxy group. High thermal energy (100 °C) is required to overcome the activation energy barrier for the nucleophilic displacement at the C2 position. The 16-hour duration ensures complete conversion, preventing the co-precipitation of unreacted starting material.
Step 3: Exothermic Quenching
Action : After cooling to room temperature, carefully and slowly pour the reaction mixture over vigorously stirred crushed ice and water.
Mechanistic Rationale : This is a critical safety and isolation step. POCl₃ reacts violently with water to form phosphoric acid and HCl. The ice controls the exothermic hydrolysis. Concurrently, the highly polar acidic aqueous environment forces the hydrophobic product (2-chloro-8-methoxy-4-methylquinazoline) to crash out of solution as a solid precipitate.
Step 4: Isolation and Desiccation
Action : Isolate the precipitated solid via vacuum filtration (Buchner funnel). Wash the filter cake with cold, dilute aqueous sodium bicarbonate to neutralize residual acid, followed by cold water. Dry the solid under high vacuum overnight.
Mechanistic Rationale : Residual acid or moisture will degrade the reactive C2-chloride over time via hydrolysis back to the starting material. High-vacuum desiccation ensures the integrity of the electrophile for downstream cross-coupling reactions. The expected mass spectrometry profile is ES/MS m/z 209 (MH+).
Fig 2: Synthetic workflow for the chlorination of the quinazoline scaffold.
Conclusion
The 8-Methoxy-4-methylquinazoline scaffold is not merely a structural backbone; it is a highly engineered pharmacophore designed to exploit the specific topography of kinase ATP-binding pockets. By mastering the synthetic functionalization of this molecule—specifically through controlled C2-chlorination—medicinal chemists can generate vast libraries of potent, selective inhibitors capable of dismantling the proliferative signaling pathways that drive oncogenesis.
References
Quinazolines for pdk1 inhibition (Patent CA2648529A1). Google Patents.
Unlocking the Pharmacological Potential of 8-Methoxy Substituted Quinazolines: A Mechanistic and Methodological Guide
Executive Summary The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, historically recognized for its versatility in targeting diverse biological pathways. Among its functionalized derivatives,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, historically recognized for its versatility in targeting diverse biological pathways. Among its functionalized derivatives, 8-methoxy substituted quinazolines have emerged as a distinct class of highly potent, selective, and resistance-evading molecules. The strategic placement of a methoxy group (-OCH₃) at the C8 position of the quinazoline ring introduces critical steric and electronic perturbations. These modifications enhance lipophilicity, alter hydrogen-bonding dynamics, and dictate precise spatial orientation within the binding pockets of target enzymes, ranging from human kinases to bacterial topoisomerases.
This technical guide dissects the biological activity of 8-methoxy quinazolines, providing a mechanistic analysis of their efficacy in oncology and antimicrobial resistance, supported by self-validating experimental protocols.
Oncology: Precision Kinase Inhibition and Pathway Modulation
The 8-methoxy substitution has proven highly efficacious in the design of targeted anticancer therapeutics, particularly as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). For instance, 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3H)-ones have demonstrated potent antitumor activity against HeLa, A549, and MDA cell lines[1]. The 8-methoxy group enhances the molecule's fit within the ATP-binding cleft of these kinases, competitively excluding ATP and thereby blocking downstream PI3K/AKT and MAPK signaling cascades.
Furthermore, 4,7-disubstituted 8-methoxyquinazoline derivatives have been identified as potent inhibitors of the β-catenin/TCF4 protein-protein interaction, effectively downregulating c-MYC and Cyclin D1 expression in colorectal (HCT116) and hepatic (HepG2) cancer models[2].
EGFR/VEGFR2 Signaling Pathway Inhibition by 8-Methoxy Quinazolines
Protocol 1: Self-Validating In Vitro Kinase Inhibition Assay (EGFR/VEGFR2)
Causality: The 8-methoxy group enhances binding affinity via steric complementarity in the ATP pocket. By utilizing an ATP-competitive assay format, we directly validate this mechanism. Pre-incubation is critical; because the 8-methoxy moiety competes with ATP, allowing the inhibitor to equilibrate with the kinase before ATP addition ensures accurate IC₅₀ determination.
Methodology:
Reagent Preparation: Prepare recombinant EGFR/VEGFR2 kinase domains, ATP, peptide substrate, and serial dilutions of the 8-methoxy quinazoline derivative in a standard kinase buffer (e.g., HEPES pH 7.5, MgCl₂).
Reaction Assembly: Combine the enzyme, substrate, and inhibitor in a 384-well microplate. Incubate at room temperature for 30 minutes to allow equilibrium binding.
Initiation: Add ATP at a concentration equal to its Kₘ value to initiate the reaction.
Detection: After 60 minutes, add a luminescence-based ATP depletion reagent (e.g., Kinase-Glo). The luminescent signal is inversely proportional to kinase activity.
Self-Validation System:
Positive Control: Docetaxel or Gefitinib to establish a baseline for complete inhibition[1].
Negative Control: DMSO vehicle to establish maximum uninhibited kinase activity.
Quality Control: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 validates the assay's robustness and confirms that the observed IC₅₀ values are statistically reliable.
Antimicrobial Efficacy: Overcoming DNA Gyrase Resistance
Beyond oncology, 8-methoxy-quinazoline-2,4-diones represent a paradigm shift in antimicrobial development. Traditional fluoroquinolones often fail against strains harboring gyrA or gyrB mutations. However, the 8-methoxy-quinazoline-2,4-dione scaffold alters the binding geometry at the DNA-gyrase cleavage complex[3]. This structural adaptation lowers the ratio of the Minimum Inhibitory Concentration (MIC) in mutant strains compared to wild-type strains, effectively closing the Mutant Selection Window (MSW) and restricting the emergence of resistant subpopulations[6].
Causality: The 8-methoxy substitution maintains lethality even when gyrA/gyrB mutations are present. Narrowing the MSW prevents the selective amplification of resistant subpopulations by ensuring that the concentration required to kill wild-type cells is nearly identical to the concentration required to kill mutants.
Methodology:
MIC Determination: Determine the MIC against wild-type E. coli using standard broth microdilution.
Inoculum Preparation: Grow E. coli to a high density (>10¹⁰ CFU/mL). Causality: This extreme density ensures that pre-existing resistant mutants (which occur naturally at a frequency of ~10⁻⁷ to 10⁻⁹) are statistically present in the tested population.
Agar Plating: Plate the high-density culture onto agar plates containing varying concentrations of the 8-methoxy-quinazoline-2,4-dione (ranging from 1× to 10× MIC).
MPC Determination: Incubate for 48-72 hours. The lowest concentration preventing any colony growth is recorded as the Mutant Prevention Concentration (MPC).
Self-Validation System:
Control Strains: Run parallel assays using known gyrA and gyrB isogenic mutant strains. If the compound successfully narrows the MSW, the MIC of the mutant strains will closely approximate the MIC of the wild-type strain (MIC_mutant / MIC_wt ≈ 1)[6].
Viability Control: Plate the inoculum on drug-free agar to confirm the exact CFU/mL and validate the statistical probability of mutant presence.
Expanding the Pharmacological Repertoire: p97 ATPase and PARP
The pharmacological utility of the 8-methoxy quinazoline core extends to cellular homeostasis and DNA repair mechanisms. Structure-activity relationship (SAR) studies on p97 ATPase inhibitors revealed that N2,N4-dibenzyl-8-methoxyquinazoline-2,4-diamine derivatives (such as Compound 14) exhibit a threefold improvement in ATPase inhibition compared to their non-methoxylated counterparts[4].
Additionally, 8-methoxyquinazolin-4(3H)-ones serve as critical structural intermediates in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. While 8-hydroxy and 8-methyl derivatives ultimately showed higher terminal potency in sensitizing L1210 murine leukemia cells to DNA-damaging agents, the 8-methoxy scaffold remains a foundational building block for exploring the steric boundaries of the PARP active site[5].
Conclusion
The 8-methoxy substitution on the quinazoline ring is far more than a simple functionalization; it is a strategic structural lever that modulates kinase affinity, overcomes bacterial target mutations, and fine-tunes ATPase inhibition. By understanding the causality behind these interactions and employing rigorous, self-validating screening protocols, drug development professionals can continue to exploit this privileged scaffold for next-generation therapeutics.
References
Use of gyrase resistance mutants to guide selection of 8-methoxy-quinazoline-2,4-diones
Source: nih.gov
URL:[Link]
Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies
Source: mdpi.com
URL:[Link]
Use of Gyrase Resistance Mutants To Guide Selection of 8-Methoxy-Quinazoline-2,4-Diones
Source: asm.org
URL:[Link]
Resistance-Modifying Agents. 5. Synthesis and Biological Properties of Quinazolinone Inhibitors of the DNA Repair Enzyme Poly(ADP-ribose) Polymerase (PARP)
Source: acs.org
URL:[Link]
Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway
Source: semanticscholar.org
URL:[Link]
Structure–Activity Relationship Study Reveals ML240 and ML241 as Potent and Selective Inhibitors of p97 ATPase
Source: nih.gov
URL:[Link]
Physicochemical Characteristics and Mechanistic Profiling of Methoxy-Methylquinazolines: A Comprehensive Technical Guide
Executive Summary As a Senior Application Scientist in drug development, I frequently leverage the quinazoline scaffold—specifically its methoxy and methyl-substituted derivatives—as a privileged pharmacophore in targete...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist in drug development, I frequently leverage the quinazoline scaffold—specifically its methoxy and methyl-substituted derivatives—as a privileged pharmacophore in targeted oncology and anti-inflammatory research. The strategic incorporation of methoxy (-OCH₃) and methyl (-CH₃) groups onto the fused pyrimidine-benzene core fundamentally dictates the molecule's physicochemical landscape. These substitutions govern lipophilicity, aqueous solubility, and the precise geometric orientation required for ATP-competitive binding in kinase domains (e.g., EGFR, VEGFR) and cyclooxygenase enzymes. This whitepaper systematically deconstructs the physicochemical properties, structure-activity relationships (SAR), and validated experimental workflows essential for characterizing methoxy-methylquinazolines.
Structural Architecture and Physicochemical Parameters
The molecular architecture of methoxy-methylquinazolines presents a unique balance of hydrophobic bulk and hydrogen-bonding potential, which directly impacts their pharmacokinetic viability.
Lipophilicity and Permeability: Methyl groups contribute to the hydrophobic bulk, increasing the partition coefficient (LogP). For example, erlotinib (a prominent methoxy-quinazoline derivative) exhibits a high lipophilicity (logP ≈ 2.75 to 3.2), which facilitates excellent cellular membrane permeability but severely restricts aqueous solubility[1][2].
Acid-Base Chemistry (pKa): The basic nitrogen atoms (N1 and N3) within the quinazoline ring act as weak bases. 3, a representative model, possesses pKa values of 5.4 and 7.2. Consequently, its solubility is highly pH-dependent; it ionizes progressively as pH falls, being soluble at pH 1 but practically insoluble above pH 7, with a sharp solubility drop between pH 4 and 6[3].
Intrinsic Solubility (S₀): The planar aromatic stacking of these compounds leads to high melting points and poor intrinsic aqueous solubility. Erlotinib demonstrates an S₀ of merely 12.46 μM[1]. For in vitro applications, maximum solubility is achieved by initially dissolving the active pharmaceutical ingredient (API) in organic solvents like DMSO or DMF (up to 20–40 mg/mL) prior to aqueous buffer dilution[4][5].
Structure-Activity Relationship (SAR) and Mechanistic Insights
The efficacy of methoxy-methylquinazolines as therapeutic agents is rooted in their ability to act as competitive inhibitors at the ATP-binding site of target enzymes. The substituents are not merely passive structural elements; they actively drive target engagement.
Kinase Hinge Region Binding: In the inhibition of receptor tyrosine kinases (RTKs) like EGFR and VEGFR, the oxygen atom of the methoxy group (typically at the C6 or C7 position) forms a critical, stabilizing hydrogen bond with key amino acid residues, such as Thr918 in VEGFR2 or Met793 in EGFR[6]. This anchors the inhibitor deep within the hydrophobic pocket.
Hydrophobic Cleft Engagement: Methyl substitutions (e.g., at the C2 position or on an appended aniline ring) fit snugly into the hydrophobic cleft of the kinase domain, enhancing binding affinity through van der Waals interactions.
COX-2 Inhibition: Similar SAR principles apply to anti-inflammatory targets. Benzylated quinazolinones featuring para-methoxy and methyl/trifluoromethyl substitutions yield exceptional binding energies (-8.52 kcal/mol) by forming critical hydrogen bonds with His75 and Arg499 in the COX-2 active site[7].
Diagram 1: Mechanism of ATP-competitive inhibition by methoxy-quinazolines at the EGFR kinase domain.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters of representative methoxy-methylquinazoline derivatives, illustrating the inverse relationship between lipophilicity and aqueous solubility.
Compound
Molecular Formula
Molecular Weight ( g/mol )
LogP
pKa
Aqueous Solubility
Primary Target
Gefitinib
C₂₂H₂₄ClFN₄O₃
446.9
~3.2
5.4, 7.2
Practically insoluble at pH > 7
EGFR
Erlotinib
C₂₂H₂₃N₃O₄
393.4
2.75 - 3.2
5.32
12.46 μM (S₀)
EGFR
4-Methoxy-2-(4-methylphenyl)quinazoline
C₁₆H₁₄N₂O
250.3
>3.0 (est.)
~3.5
Poor / Highly Lipophilic
Broad Kinase/PARP
Experimental Workflows: Synthesis and Characterization
To ensure scientific integrity, every protocol must operate as a self-validating system. Below are the causal, step-by-step methodologies for synthesizing and profiling these compounds.
Protocol 1: Synthesis & Structural Validation of 4-Methoxy-2-(4-methylphenyl)quinazoline
Causality: The synthesis requires activating the C-OH bond of a quinazolinone precursor to facilitate nucleophilic aromatic substitution, allowing the methoxy group to be cleanly introduced at the C4 position[8].
Palladium-Catalyzed Arylation: React 2-(4-methylphenyl)quinazolin-4(3H)-one with an arylboronic acid in the presence of a C-OH bond activator (e.g., p-toluenesulfonyl chloride).
Methoxylation: Introduce sodium methoxide (NaOMe) in anhydrous methanol. The strong nucleophile displaces the activated leaving group at the C4 position.
System Validation: Monitor reaction completion via Thin-Layer Chromatography (TLC). Confirm structural integrity using ¹H NMR; the methoxy group must present as a distinct singlet at ~3.9 ppm, and the methyl group as a singlet at ~2.4 ppm[9].
Causality: Because methoxy-quinazolines are practically insoluble at physiological pH, complexation with β-cyclodextrin (β-CD) is utilized to shield the hydrophobic methyl/aryl moieties, thereby enhancing apparent aqueous solubility[1][3].
Excess API Addition: Add an excess amount of the methoxy-methylquinazoline (e.g., Erlotinib) to aqueous solutions containing increasing concentrations of β-CD (0 to 10 mM).
Equilibration: Agitate the suspensions at 25°C for 72 hours to ensure thermodynamic equilibrium is reached.
Filtration & Quantification: Filter the suspension through a 0.45 μm membrane. Quantify the dissolved drug concentration using HPLC with UV detection (λmax ~250 nm or 332 nm)[5].
System Validation: Utilize 2D ROESY NMR to confirm the spatial geometry of the inclusion complex. Cross-peaks must verify that the hydrophobic ethynylphenyl or methylphenyl ring successfully enters the hydrophobic cavity of the β-CD host[1].
Diagram 2: End-to-end workflow from chemical synthesis to formulation and in vitro validation.
Formulation Strategies for Bioavailability Enhancement
The inherent physicochemical limitations of methoxy-methylquinazolines necessitate advanced formulation strategies to translate in vitro potency into in vivo efficacy.
Cyclodextrin Complexation: As validated in Protocol 2, 1:1 stoichiometric complexation with β-CD or hydroxypropyl-β-cyclodextrin (HPβCD) significantly enhances the apparent solubility and dissolution rate of the drug without altering its intrinsic binding affinity[1][3].
Nanoliposomal Encapsulation: To reduce off-target toxicity and improve tumor deposition, nanoliposomal formulations are employed. Formulations utilizing a lipid bilayer of DSPC, PEG-DSPE, and cholesterol (9:1:5 molar ratio) can encapsulate 40–60 mol% of the drug via remote loading. 10 (excitation 345 nm, emission 385–465 nm) confirms minimal drug leakage in serum over 24 hours at 37°C, validating the stability of the carrier system[10].
MDPI - Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies
URL:[9]
PMC (NIH) - Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death
URL:[6]
Journal of Applied Pharmaceutical Science (JAPS) - Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET
URL:[7]
PubMed (NIH) - Physicochemical properties of epidermal growth factor receptor inhibitors and development of a nanoliposomal formulation of gefitinib
URL:[10]
ChemicalBook - Gefitinib Properties and Applications
URL:[4]
Taylor & Francis - Physicochemical characterisation and cyclodextrin complexation of erlotinib
URL:[1]
University of Miami (LINCS) - Erlotinib (LSM-1097) Small Molecules Profiling
URL:[2]
Auburn University - The Effect of Cyclodextrins on Gefitinib Solubility
URL:[3]
Cayman Chemical - Gefitinib Product Information and Laboratory Procedures
URL:[5]
Application Note: Scalable Synthesis Protocols for 8-Methoxy-4-methylquinazoline
Introduction and Strategic Rationale 8-Methoxy-4-methylquinazoline is a highly valued heterocyclic intermediate, frequently utilized in the design of advanced therapeutics, including Phosphoinositide-dependent kinase-1 (...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Strategic Rationale
8-Methoxy-4-methylquinazoline is a highly valued heterocyclic intermediate, frequently utilized in the design of advanced therapeutics, including Phosphoinositide-dependent kinase-1 (PDK1) inhibitors for oncology applications[1]. The quinazoline core is a privileged scaffold in medicinal chemistry, known for its robust pharmacokinetic profile, metabolic stability, and high target affinity within kinase ATP-binding pockets[2].
While various transition-metal-catalyzed cross-coupling methods exist for quinazoline synthesis[2], they often suffer from scalability issues, high catalyst costs, and complex purification requirements. As a process chemist, selecting the most atom-economical and scalable route is paramount. For the 4-methyl substituted core, the most efficient approach relies on the Lewis acid-catalyzed condensation of 2-aminoacetophenone derivatives with formamide[3].
Mechanistic Causality and Route Selection
In this protocol, we utilize 1-(2-amino-3-methoxyphenyl)ethanone as the primary substrate. Formamide is strategically chosen to serve a dual purpose: it acts as both the solvent and the source of the C2 and N3 atoms of the final quinazoline ring[3].
The Critical Role of BF₃·Et₂O
The fundamental challenge in this bimolecular condensation is the low electrophilicity of the acetophenone carbonyl and the weak nucleophilicity of formamide. To overcome this activation energy barrier without degrading the substrate, Boron trifluoride etherate (BF₃·Et₂O) is employed as a Lewis acid catalyst[4].
Causality: BF₃·Et₂O selectively coordinates to the carbonyl oxygen, effectively lowering the lowest unoccupied molecular orbital (LUMO) energy. This facilitates the initial nucleophilic attack by formamide. We specifically avoid stronger Lewis acids (such as AlCl₃), which can inadvertently cleave the sensitive 8-methoxy ether linkage at elevated temperatures, leading to unwanted phenolic byproducts.
Logical mechanistic pathway of Lewis acid-catalyzed quinazoline cyclization.
Process Optimization Data
The selection of the catalyst and reaction conditions is grounded in rigorous optimization studies[4]. The quantitative data below summarizes the rationale behind our protocol choices, demonstrating why BF₃·Et₂O is the optimal catalyst for maximizing yield while minimizing reaction time.
Catalyst
Substrate:Catalyst (Molar Ratio)
Temperature (°C)
Time (h)
Yield (%)
B(OH)₃
1 : 0.5
150
6
24
ZnCl₂
1 : 0.5
150
6
45
AlCl₃
1 : 0.5
150
6
50
BF₃·Et₂O
1 : 0.5
150
6
86
Table 1: Catalyst screening for the synthesis of the 4-methylquinazoline core. BF₃·Et₂O demonstrates superior catalytic efficiency.
Self-Validating Experimental Protocol
This procedure is designed for a 10-gram scale synthesis but can be linearly scaled for pilot-plant production. To ensure trustworthiness and reproducibility, In-Process Controls (IPCs) are embedded within the workflow to create a self-validating system.
Reagents Required
1-(2-Amino-3-methoxyphenyl)ethanone (Substrate): 10.0 g (60.5 mmol)
Formamide (Solvent/Reactant): 520 g (Excess, ~1:52 weight ratio)[3]
Boron trifluoride etherate (BF₃·Et₂O): 4.3 g (30.2 mmol, 0.5 equiv)
Step-by-Step Methodology
Reactor Preparation: Equip a 1 L three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and an internal thermocouple. Purge the system with dry nitrogen for 15 minutes.
Causality: Purging prevents the oxidative degradation of the electron-rich aniline moiety at high temperatures.
Reagent Charging: Add 10.0 g of 1-(2-amino-3-methoxyphenyl)ethanone and 520 g of formamide to the flask. Stir at 400 rpm until a homogenous solution is achieved.
Catalyst Addition: Cool the mixture to 0°C using an ice bath. Dropwise, add 4.3 g of BF₃·Et₂O over 10 minutes.
Causality: The Lewis acid-base interaction is highly exothermic; controlling the temperature prevents the premature thermal degradation or polymerization of formamide.
Thermal Cyclization: Gradually heat the reaction mixture to 150°C. Maintain this temperature for 6 hours.
Self-Validating IPC 1: At t = 4 hours, withdraw a 50 µL aliquot, quench in 1 mL EtOAc/H₂O, and analyze the organic layer via TLC (Eluent: EtOAc/Petroleum Ether 2:5). The starting material spot (Rf ~0.6) should be nearly consumed, replaced by a new, highly UV-active product spot (Rf ~0.4).
Quenching & Extraction: Cool the reaction mixture to room temperature. Pour the mixture into 1.5 L of ice-cold distilled water to precipitate the organics. Extract the aqueous phase with Ethyl Acetate (3 × 500 mL). Wash the combined organic layers with brine (2 × 300 mL).
Causality: Extensive aqueous washing is required to partition and remove the large excess of polar formamide from the organic phase.
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (40°C, 50 mbar) to yield the crude product.
Purification: Purify the crude residue via silica gel column chromatography (Eluent: gradient of 10% to 30% EtOAc in Hexane) to afford pure 8-Methoxy-4-methylquinazoline.
Self-Validating IPC 2: Confirm product identity and purity via LC-MS. The expected mass for [M+H]⁺ is m/z = 175.10.
Experimental workflow for the scalable synthesis of 8-Methoxy-4-methylquinazoline.
References
Title: WO2007117607A2 - Quinazolines for pdk1 inhibition
Source: Google Patents
URL
Title: Synthesis of quinazolines
Source: Organic Chemistry Portal
URL: [Link]
Title: Optimization of Synthesis Process of 4-Methylquinazoline
Source: International Research Journal of Pure and Applied Chemistry
URL: [Link]
Application Note: Exploiting the CH-Acidity of the 4-Methyl Group in 8-Methoxyquinazolines for Advanced Scaffold Functionalization
Executive Summary This application note provides a comprehensive guide to leveraging the unique chemical reactivity of the 4-methyl group in 8-methoxyquinazoline scaffolds. Recognized as critical intermediates in the syn...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note provides a comprehensive guide to leveraging the unique chemical reactivity of the 4-methyl group in 8-methoxyquinazoline scaffolds. Recognized as critical intermediates in the synthesis of bioactive molecules—including antidiabetic agents like Linagliptin[1] and various kinase inhibitors[2]—these compounds offer a versatile platform for late-stage functionalization. This guide details the mechanistic rationale behind their reactivity and provides self-validating protocols for base-catalyzed condensations and Polonovski-type acetoxylations.
Mechanistic Rationale: The CH-Acidity of the C-4 Methyl Group
The chemical behavior of 4-methylquinazolines is fundamentally governed by the pronounced CH-acidity of the methyl protons. The quinazoline ring system is highly electron-deficient due to the combined inductive (-I) and mesomeric (-M) electron-withdrawing effects of the N-1 and N-3 nitrogen atoms. Deprotonation of the 4-methyl group yields a carbanion that is exceptionally stable, as the negative charge is delocalized across the electronegative pyrimidine ring[3].
The introduction of an 8-methoxy group modulates this system. While the oxygen atom exerts an inductive electron-withdrawing effect, its dominant mesomeric electron-donating effect (+M) increases the electron density of the fused benzene ring[2]. Despite this slight electronic deactivation compared to unsubstituted quinazolines, the 4-methyl protons remain highly acidic, allowing for efficient condensation and substitution reactions[3]. Furthermore, the pKa of the quinazoline core is significantly influenced by these substitutions, shifting from 3.51 in unsubstituted quinazoline to 3.06 in 4-methyl derivatives due to steric and electronic factors affecting covalent hydration[4].
Physicochemical Profiling
Understanding the basicity and acidity of these derivatives is crucial for optimizing reaction conditions, particularly in base-catalyzed workflows where the protonation state dictates the reaction kinetics.
Table 1: Physicochemical Properties and Reactivity Metrics of Quinazoline Derivatives
Compound
Experimental pKa
Relative CH-Acidity
Primary Synthetic Utility
Quinazoline
3.51
N/A
Core scaffold baseline
4-Methylquinazoline
3.06
High
Condensation, Oxidation
8-Methoxyquinazoline
3.51
N/A
Target binding (e.g., EGFR)
8-Methoxy-4-methylquinazoline
~3.10
High
Styryl formation, Acetoxylation
Data synthesized from quantum mechanical descriptor evaluations and experimental pKa studies[2],[4].
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must be designed with built-in validation steps. The following methodologies incorporate causality-driven choices to ensure reproducibility, high yields, and mechanistic integrity.
Objective: Synthesis of 4-styryl-8-methoxyquinazoline via condensation with benzaldehyde.
Causality & Design: Direct condensation of the 4-methyl group with aldehydes requires overcoming the activation energy barrier for carbanion formation. We utilize a piperidine/glacial acetic acid catalytic system. Piperidine reacts with the aldehyde to form a highly electrophilic iminium ion, while the acetate anion acts as a general base to deprotonate the 4-methyl group. Toluene is selected as the solvent to enable the azeotropic removal of water via a Dean-Stark apparatus, driving the equilibrium toward the product.
Step-by-Step Methodology:
Preparation of the Reaction Mixture: In a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 10 mmol of 8-methoxy-4-methylquinazoline and 11 mmol of the target benzaldehyde in 50 mL of anhydrous toluene.
Catalyst Addition: Add 1.0 mmol (0.1 equiv) of piperidine and 1.0 mmol (0.1 equiv) of glacial acetic acid. Validation Check: The stoichiometric matching of the amine and acid ensures the formation of the piperidinium acetate buffer, preventing unwanted side reactions caused by excess unneutralized base.
Azeotropic Distillation: Heat the mixture to reflux (approx. 110 °C). Monitor the reaction via TLC (Hexane:EtOAc 7:3). The Dean-Stark trap will collect the water byproduct, driving the equilibrium forward. Continue refluxing until water evolution ceases (typically 4-6 hours).
Workup & Purification: Cool to room temperature, wash the organic layer with saturated aqueous NaHCO
3
(2 x 25 mL) and brine (25 mL). Dry over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the target styryl derivative.
Fig 1: Mechanistic pathway of base-catalyzed 4-methyl condensation with aldehydes.
Objective: Synthesis of 4-acetoxymethyl-8-methoxyquinazoline.
Causality & Design: Direct halogenation or oxidation of the 4-methyl group often leads to over-reaction (e.g., formation of di- or tri-substituted products). To achieve precise mono-functionalization, we utilize a two-step sequence. First, N-oxidation of the pyrimidine nitrogen increases the acidity of the 4-methyl group[3]. Subsequent treatment with acetic anhydride triggers a Polonovski-type rearrangement, yielding the mono-acetoxylated product with high fidelity[3].
Step-by-Step Methodology:
N-Oxidation (Step 1): Dissolve 10 mmol of 8-methoxy-4-methylquinazoline in 40 mL of anhydrous dichloromethane (DCM). Cool to 0 °C in an ice bath. Slowly add 11 mmol of mCPBA (meta-chloroperoxybenzoic acid) in portions. Validation Check: Cooling minimizes over-oxidation to the N,N-dioxide. Stir for 3 hours at room temperature. Quench with saturated aqueous Na
2
S
2
O
3
to reduce unreacted peroxides, then wash with saturated NaHCO
3
. Dry and concentrate to yield the quinazoline-3-oxide intermediate.
Polonovski-Type Acetoxylation (Step 2): Suspend the crude N-oxide in 20 mL of acetic anhydride. Heat the mixture to reflux (approx. 140 °C) for 30-45 minutes. Validation Check: The highly acidic proton of the C-4 methyl group facilitates the nucleophilic attack of the N-oxide oxygen on the acetic anhydride, initiating the rearrangement. Prolonged heating leads to thermal degradation; strict adherence to the 45-minute limit is required.
Isolation: Cool the mixture and carefully pour it over crushed ice to hydrolyze the excess acetic anhydride. Extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with saturated NaHCO
3
until the aqueous phase is slightly basic (pH ~8). Dry over MgSO
4
, concentrate, and purify via recrystallization from ethanol to yield the functionalized 4-acetoxymethyl-8-methoxyquinazoline.
Fig 2: Workflow for the acetoxylation of the 4-methyl group via N-oxide activation.
References
A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC / nih.gov
Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors - ResearchG
CAS 109113-72-6: 2-(Chloromethyl)-4-methylquinazoline - CymitQuimica
CT-ADDUCTS OF PTERIDINES AND 3-DEAZAPTERIDINES, STRUCTURE AND REACTIVITY - Wageningen University & Research eDepot
Procedure for condensing 8-Methoxy-4-methylquinazoline with aldehydes
Application Note: Synthesis of 8-Methoxy-4-styrylquinazolines via Condensation of 8-Methoxy-4-methylquinazoline with Aldehydes Mechanistic Rationale: The CH-Acidity of 4-Methylquinazolines The quinazoline scaffold is a p...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis of 8-Methoxy-4-styrylquinazolines via Condensation of 8-Methoxy-4-methylquinazoline with Aldehydes
Mechanistic Rationale: The CH-Acidity of 4-Methylquinazolines
The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, extensively utilized in the development of antimicrobial, antimalarial, and anticancer agents (such as EGFR tyrosine kinase inhibitors). Functionalization at the C4 position is a critical step in generating structural diversity.
In 8-methoxy-4-methylquinazoline, the methyl group at the C4 position exhibits pronounced CH-acidity. This acidity is driven by the strong electron-withdrawing effect (-I and -M) of the adjacent imine-like nitrogen (N3) and the overall π-electron deficiency of the pyrimidine ring[1]. While the 8-methoxy group donates electron density into the fused benzene ring (+M effect), the C4-methyl group remains highly reactive. This allows it to act as a potent nucleophile in Knoevenagel-type condensations with aromatic and heteroaromatic aldehydes.
The reaction initiates with the deprotonation of the 4-methyl group to form a resonance-stabilized enamine/carbanion intermediate. This intermediate attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration is thermodynamically driven by the formation of a highly stable, extended conjugated system, yielding the 4-styrylquinazoline derivative[2].
Caption: Mechanistic pathway of the base-catalyzed condensation of 4-methylquinazolines with aldehydes.
Experimental Design and Causality
The efficiency of the condensation is heavily dictated by the choice of catalyst and thermal conditions.
Base-Catalyzed Condensation (Piperidine): Piperidine acts as a dual-purpose catalyst. It deprotonates the 4-methyl group and can transiently condense with the aldehyde to form a highly electrophilic iminium ion, accelerating the nucleophilic attack. This is the most reliable method for standard aromatic aldehydes.
Acid-Catalyzed Condensation (Glacial Acetic Acid): Acetic acid protonates the aldehyde, increasing its electrophilicity. This method is preferred when the aldehyde contains base-sensitive functional groups or when the base-catalyzed pathway yields excessive side products.
Microwave-Assisted Lewis Acid Catalysis (ZnCl₂): For sterically hindered or electronically deactivated aldehydes, conventional heating leads to prolonged reaction times and thermal degradation. Microwave irradiation combined with a Lewis acid (ZnCl₂) dramatically reduces reaction time from hours to minutes by coordinating the carbonyl oxygen and stabilizing the transition state[3].
Quantitative Data & Condition Optimization
The following table summarizes the optimized parameters for condensing 8-methoxy-4-methylquinazoline with standard aromatic aldehydes (e.g., benzaldehyde).
Condensation Method
Catalyst
Solvent
Temperature
Reaction Time
Expected Yield Range
Conventional Base
Piperidine (0.1–0.2 eq)
Ethanol or Toluene
Reflux (78–110 °C)
6–12 h
70–85%
Acid-Catalyzed
Glacial Acetic Acid
Acetic Acid (Neat)
Reflux (118 °C)
4–8 h
65–80%
Microwave-Assisted
ZnCl₂ (0.3 eq)
Toluene / Solvent-free
160 °C (MW)
20–30 min
80–95%
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols incorporate strict in-process controls (IPCs). Because 4-styrylquinazolines are highly conjugated, a successful reaction is visually accompanied by a distinct color shift (typically to deep yellow or orange) and strong fluorescence under 365 nm UV light.
Caption: Step-by-step experimental workflow for the synthesis and purification of 4-styrylquinazolines.
Reagent Assembly: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 8-methoxy-4-methylquinazoline (1.0 mmol) and the desired aromatic aldehyde (1.2 mmol) in 10 mL of absolute ethanol.
Catalyst Addition: Add 3–4 drops (approx. 0.15 mmol) of piperidine to the mixture. Causality: Piperidine establishes the basic environment needed to generate the reactive quinazoline carbanion.
Thermal Execution: Heat the mixture to reflux (approx. 78 °C).
In-Process Control (IPC): Monitor the reaction via TLC (Eluent: 30% EtOAc in Hexanes) every 2 hours. Self-Validation: The starting material spot will gradually disappear, replaced by a new, lower-Rf spot that strongly fluoresces under 365 nm UV light, accompanied by the solution turning deep yellow/orange.
Work-up: Once TLC indicates complete consumption of the quinazoline precursor (typically 6–8 hours), remove the flask from heat and allow it to cool to room temperature.
Isolation: Pour the cooled mixture into 30 mL of ice-cold distilled water with vigorous stirring. The 4-styrylquinazoline derivative will precipitate as a colored solid. Filter the solid under a vacuum and wash it with cold 50% aqueous ethanol to remove unreacted aldehyde and piperidine traces.
Purification: Recrystallize the crude product from hot ethanol to yield the analytically pure target compound.
Protocol B: Microwave-Assisted Lewis Acid Catalysis (High-Throughput)
Reagent Assembly: In a 10 mL microwave-safe reaction vial, combine 8-methoxy-4-methylquinazoline (1.0 mmol), the aromatic aldehyde (1.2 mmol), and anhydrous ZnCl₂ (0.3 mmol) in 3 mL of anhydrous toluene[3].
Reaction Execution: Seal the vial and subject it to microwave irradiation at 160 °C for 20–30 minutes. Causality: The localized superheating and Lewis acid coordination bypass the high activation energy barrier of sterically demanding aldehydes.
Work-up & Isolation: Cool the vial rapidly using compressed air. Dilute the mixture with 10 mL of ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL) and brine (10 mL) to remove the zinc catalyst.
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).
References
Alternative and efficient one-pot three-component synthesis of substituted 2-aryl-4-styrylquinazolines/4-styrylquinazolines from synthetically available 1-(2-aminophenyl)-3-arylprop-2-en-1-ones: characterization and evaluation of their antiproliferative activities
Source: RSC Advances (The Royal Society of Chemistry), 2024.
URL:[Link]
Microwave-Promoted Syntheses of Quinazolines and Dihydroquinazolines from 2-Aminoarylalkanone O-Phenyl Oximes
Source: The Journal of Organic Chemistry (ACS Publications), 2009.
URL:[Link]
A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides
Source: Molecules (MDPI), 2022.
URL:[Link]
Application Note: Rapid Microwave-Assisted Synthesis of 8-Methoxy-4-methylquinazoline
Abstract This application note provides a detailed, reliable protocol for the rapid and efficient synthesis of 8-Methoxy-4-methylquinazoline using microwave-assisted organic synthesis (MAOS). Quinazoline scaffolds are pr...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a detailed, reliable protocol for the rapid and efficient synthesis of 8-Methoxy-4-methylquinazoline using microwave-assisted organic synthesis (MAOS). Quinazoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Traditional synthetic methods often require prolonged reaction times and harsh conditions. This protocol leverages the advantages of microwave heating to dramatically reduce reaction times from hours to minutes, while often improving yields and simplifying purification. The described method involves the Lewis-acid catalyzed cyclocondensation of 2-amino-3-methoxyacetophenone with formamide. We provide a step-by-step procedure, mechanistic insights, expected outcomes, and safety considerations tailored for researchers in synthetic chemistry and drug development.
Introduction & Scientific Rationale
The quinazoline ring system is a foundational heterocyclic motif in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The target molecule, 8-Methoxy-4-methylquinazoline, serves as a key intermediate for more complex pharmaceutical agents.
Microwave-assisted synthesis has emerged as a powerful technology in modern organic chemistry, utilizing the efficient heating of polar molecules through dielectric loss to accelerate reaction rates.[2][3] This often leads to shorter reaction times, higher yields, and improved product purity compared to conventional heating methods.[2][3]
The selected synthetic strategy is based on the well-established reaction of a 2-aminoaryl ketone with formamide.[4][5] In this "one-pot" procedure, formamide serves as both a formylating agent and a source of nitrogen for the construction of the pyrimidine ring. The reaction is effectively catalyzed by a Lewis acid, such as Boron trifluoride etherate (BF₃·OEt₂), which activates the ketone towards nucleophilic attack and facilitates the final dehydration step.
Reaction Scheme
Figure 1. Synthesis of 8-Methoxy-4-methylquinazoline from 2-amino-3-methoxyacetophenone.
Proposed Reaction Mechanism
The reaction is proposed to proceed through a three-step sequence, catalyzed by the Lewis acid (LA), as depicted below.
Caption: Proposed reaction mechanism pathway.
Formylation: The primary amine of 2-amino-3-methoxyacetophenone attacks the carbonyl carbon of formamide, leading to the formation of the N-formylated intermediate, N-(2-acetyl-6-methoxyphenyl)formamide.
Intramolecular Cyclization: Under the influence of the Lewis acid catalyst, which activates the acetyl carbonyl group, the amide nitrogen of the formyl group performs an intramolecular nucleophilic attack on the acetyl carbonyl carbon. This forms a cyclic hydroxydihydroquinazoline intermediate.
Dehydration: The final step is a Lewis acid-assisted dehydration of the cyclic intermediate, which eliminates a molecule of water to form the stable aromatic quinazoline ring system.
Experimental Protocol
This protocol is designed for a standard laboratory-scale microwave reactor.
Materials & Equipment
Material / Equipment
Grade / Specification
2-Amino-3-methoxyacetophenone
>98% Purity
Formamide
Anhydrous, >99.5%
Boron trifluoride etherate (BF₃·OEt₂)
Reagent Grade
Ethyl Acetate (EtOAc)
ACS Grade
Saturated Sodium Bicarbonate (NaHCO₃)
Aqueous Solution
Brine
Saturated Aqueous NaCl Solution
Anhydrous Magnesium Sulfate (MgSO₄)
Reagent Grade
Microwave Synthesis Reactor
Capable of reaching 180°C and 20 bar pressure
10 mL Microwave Reaction Vial
With stir bar and snap-on cap
Rotary Evaporator
Standard laboratory model
Silica Gel
60 Å, 230-400 mesh for column chromatography
Step-by-Step Synthesis Procedure
Caption: Workflow for microwave-assisted synthesis.
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-amino-3-methoxyacetophenone (165 mg, 1.0 mmol) and formamide (10 mL).
Catalyst Addition: In a well-ventilated fume hood, carefully add boron trifluoride etherate (63 µL, 0.5 mmol) to the reaction mixture.
Vial Sealing: Securely cap the vial.
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters as follows:
Temperature: 180 °C
Ramp Time: 2 minutes
Hold Time: 15 minutes
Pressure: Max 20 bar
Stirring: High
Cooling: After irradiation, allow the reaction vial to cool to below 50 °C using the instrument's compressed air cooling system.
Work-up: Quenching: Carefully uncap the vial in a fume hood. Pour the reaction mixture into a beaker containing 50 mL of saturated aqueous sodium bicarbonate solution to neutralize the catalyst.
Work-up: Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
Work-up: Washing: Combine the organic extracts and wash with brine (1 x 50 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product.
Results and Characterization
The microwave-assisted protocol provides the target compound in a significantly reduced timeframe compared to conventional heating methods, which can take several hours.[4][5]
Note: NMR chemical shifts are predicted and may vary slightly.
Safety Precautions
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
Fume Hood: All operations, especially the handling of formamide and BF₃·OEt₂, must be performed in a certified chemical fume hood. Boron trifluoride etherate is corrosive and moisture-sensitive.
Microwave Reactor: Only use microwave vials and caps specifically designed for the reactor. Never exceed the recommended volume, temperature, or pressure limits of the vial or the instrument.
Pressure: Be aware that heating a sealed vessel generates pressure. Always allow the vial to cool completely before opening.
Reagents: Formamide is a teratogen; handle with extreme care.
References
Maddila, S., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580. Available at: [Link]
Gedye, R., et al. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282.
Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5. Available at: [Link]
Portela-Cubillo, F., Scott, J. S., & Walton, J. C. (2009). Microwave-promoted syntheses of quinazolines and dihydroquinazolines from 2-aminoarylalkanone O-phenyl oximes. The Journal of Organic Chemistry, 74(14), 4934-42. Available at: [Link]
Chen, Z., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Journal of Medicinal Chemistry, 62(15), 6992-7014. Available at: [Link]
Application Notes and Protocols for the Functionalization of 8-Methoxy-4-methylquinazoline
For Researchers, Scientists, and Drug Development Professionals Introduction: The 8-Methoxy-4-methylquinazoline Scaffold - A Privileged Core in Medicinal Chemistry The quinazoline core is a cornerstone in the development...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 8-Methoxy-4-methylquinazoline Scaffold - A Privileged Core in Medicinal Chemistry
The quinazoline core is a cornerstone in the development of contemporary therapeutics, recognized for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The specific scaffold, 8-methoxy-4-methylquinazoline, presents a unique combination of electronic and steric features that make it an attractive starting point for the synthesis of novel drug candidates. The electron-donating methoxy group at the C8 position and the methyl group at the C4 position significantly influence the reactivity of the quinazoline ring system, offering a rich landscape for chemical modification.
This comprehensive guide provides a detailed exploration of the functionalization techniques applicable to 8-methoxy-4-methylquinazoline. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to navigate the chemical space around this promising scaffold. We will delve into strategies for modifying the carbocyclic and pyrimidine rings, as well as the 4-methyl substituent, providing detailed experimental procedures and the scientific rationale behind them.
I. Functionalization of the Carbocyclic Ring (Benzene Ring)
The benzene portion of the 8-methoxy-4-methylquinazoline is activated towards electrophilic aromatic substitution by the electron-donating 8-methoxy group. This directing effect, coupled with the inherent electronic nature of the quinazoline nucleus, dictates the regioselectivity of these transformations.
A. Electrophilic Halogenation: Gateway to Cross-Coupling Reactions
The introduction of a halogen atom onto the carbocyclic ring is a critical step, as it opens the door to a plethora of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.[4][5][6]
Mechanistic Insight: The 8-methoxy group is a strong ortho-, para-director. In the context of the quinazoline ring, the C5 and C7 positions are activated. However, steric hindrance from the peri-positioned methyl group at C4 may influence the regioselectivity, often favoring substitution at the C5 and C7 positions.
Protocol 1: Direct Bromination of 8-Methoxy-4-methylquinazoline
This protocol is adapted from the bromination of a similar electron-rich quinoline derivative.[7]
Materials:
8-Methoxy-4-methylquinazoline
Bromine (Br₂)
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
5% Aqueous Sodium Bicarbonate Solution (NaHCO₃)
Anhydrous Sodium Sulfate (Na₂SO₄)
Stir bar
Round-bottom flask
Dropping funnel
Procedure:
Dissolve 8-methoxy-4-methylquinazoline (1.0 eq) in chloroform or dichloromethane in a round-bottom flask equipped with a stir bar.
Prepare a solution of bromine (1.1 eq) in the same solvent in a dropping funnel.
Cool the reaction mixture to 0 °C in an ice bath.
Add the bromine solution dropwise to the stirred solution of the quinazoline over 15-30 minutes.
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by the slow addition of a 5% aqueous sodium bicarbonate solution until the bromine color disappears.
Separate the organic layer, and extract the aqueous layer with the organic solvent.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel to afford the desired bromo-8-methoxy-4-methylquinazoline(s). The primary products are expected to be the 5-bromo and 7-bromo isomers.
Data Presentation: Representative Halogenation Outcomes
Position of Halogenation
Expected Major Products
Notes
C5
5-Bromo-8-methoxy-4-methylquinazoline
Steric hindrance from the 4-methyl group might slightly disfavor this position compared to C7.
C7
7-Bromo-8-methoxy-4-methylquinazoline
Generally a favored position for electrophilic attack due to activation by the 8-methoxy group.
B. Vilsmeier-Haack Formylation: Introduction of a Versatile Aldehyde Group
The Vilsmeier-Haack reaction provides a method for the introduction of a formyl group (-CHO) onto electron-rich aromatic rings.[8][9][10][11] This aldehyde functionality can then be further transformed into a variety of other functional groups.
Mechanistic Insight: The Vilsmeier reagent, a chloromethyliminium salt, is a moderately strong electrophile that reacts preferentially at the most electron-rich positions of the aromatic ring. For 8-methoxy-4-methylquinazoline, this is expected to be the C5 and C7 positions.
Protocol 2: Vilsmeier-Haack Formylation of 8-Methoxy-4-methylquinazoline
To a stirred solution of N,N-dimethylformamide (3.0 eq) in 1,2-dichloroethane at 0 °C, add phosphorus oxychloride (1.5 eq) dropwise.
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
Add a solution of 8-methoxy-4-methylquinazoline (1.0 eq) in 1,2-dichloroethane to the Vilsmeier reagent.
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.
Cool the reaction to room temperature and carefully pour it onto crushed ice.
Neutralize the mixture with a saturated aqueous sodium bicarbonate solution.
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the formylated product(s), likely a mixture of 5-formyl and 7-formyl isomers.
Workflow for Carbocyclic Ring Functionalization
Caption: Functionalization pathways for the carbocyclic ring.
II. Functionalization of the Pyrimidine Ring
The pyrimidine ring of the quinazoline scaffold is generally electron-deficient and thus more susceptible to nucleophilic attack, particularly at the C4 position.
A. Nucleophilic Aromatic Substitution (SNAr) at C4
A common strategy for functionalizing the C4 position involves the conversion of the 4-methyl group to a better leaving group, such as a halogen. This can be achieved via oxidation of the methyl group to a carboxylic acid, followed by conversion to a 4-chloroquinazoline derivative.
Protocol 3: Oxidation of the 4-Methyl Group
This protocol is based on the oxidation of a similar 4-methylquinoline.[12]
Materials:
8-Methoxy-4-methylquinazoline
Potassium permanganate (KMnO₄)
Water
Sulfuric acid (H₂SO₄)
Sodium bisulfite (NaHSO₃)
Procedure:
Suspend 8-methoxy-4-methylquinazoline in water.
Heat the mixture to reflux and add potassium permanganate portion-wise over several hours.
Continue refluxing until the purple color of the permanganate has disappeared.
Cool the reaction mixture and filter to remove the manganese dioxide.
Acidify the filtrate with sulfuric acid to precipitate the 8-methoxyquinazoline-4-carboxylic acid.
If necessary, decolorize the solution with a small amount of sodium bisulfite.
Collect the precipitate by filtration, wash with cold water, and dry.
Protocol 4: Chlorination of the 4-Carboxylic Acid
Materials:
8-Methoxyquinazoline-4-carboxylic acid
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
Catalytic N,N-dimethylformamide (DMF)
Procedure:
To a suspension of 8-methoxyquinazoline-4-carboxylic acid in an inert solvent (e.g., toluene), add a catalytic amount of DMF.
Add thionyl chloride or phosphorus oxychloride dropwise at room temperature.
Heat the reaction mixture to reflux for 2-4 hours.
Cool the reaction and carefully evaporate the excess thionyl chloride or phosphorus oxychloride under reduced pressure.
The resulting 4-chloro-8-methoxyquinazoline can often be used in the next step without further purification.
Protocol 5: Nucleophilic Substitution with an Amine
This protocol is a general procedure for the amination of 4-chloroquinazolines.[13][14]
Materials:
4-Chloro-8-methoxyquinazoline
Desired amine (primary or secondary)
Solvent (e.g., isopropanol, DMF, or THF/water)
Optional: Base (e.g., N,N-diisopropylethylamine - DIPEA)
Procedure:
Dissolve 4-chloro-8-methoxyquinazoline in a suitable solvent.
Add the amine (1.1-1.5 eq) and, if necessary, a base like DIPEA (2.0 eq).
Heat the reaction mixture (typically 80-120 °C) or use microwave irradiation for a shorter reaction time.
Monitor the reaction by TLC.
Upon completion, cool the reaction mixture and partition between water and an organic solvent.
Extract the aqueous layer with the organic solvent.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate and purify the product by column chromatography or recrystallization.
Data Presentation: Representative Nucleophilic Substitution Reactions
Nucleophile
Product
Typical Conditions
Aniline
4-Anilino-8-methoxyquinazoline
Isopropanol, reflux, 4h
Morpholine
4-(Morpholin-4-yl)-8-methoxyquinazoline
DMF, 100 °C, 2h
Benzylamine
4-(Benzylamino)-8-methoxyquinazoline
THF/H₂O, microwave, 120 °C, 30 min
III. Functionalization of the 4-Methyl Group
The 4-methyl group on the quinazoline ring can also be a site for functionalization, primarily through condensation reactions with aldehydes.
A. Condensation with Aldehydes
The methyl group at C4 is activated by the adjacent nitrogen atom and can undergo condensation with aldehydes to form styryl derivatives.[15][16]
Protocol 6: Condensation of 8-Methoxy-4-methylquinazoline with an Aromatic Aldehyde
Materials:
8-Methoxy-4-methylquinazoline
Aromatic aldehyde (e.g., benzaldehyde)
Acetic anhydride or glacial acetic acid
Procedure:
In a round-bottom flask, combine 8-methoxy-4-methylquinazoline (1.0 eq) and the aromatic aldehyde (1.1 eq).
Add acetic anhydride or glacial acetic acid as the solvent and catalyst.
Heat the mixture to reflux for 4-8 hours, monitoring by TLC.
Cool the reaction mixture and pour it into ice water.
Neutralize with a base (e.g., sodium bicarbonate).
Collect the precipitated product by filtration, wash with water, and dry.
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure styryl derivative.
Workflow for Pyrimidine Ring and 4-Methyl Group Functionalization
Caption: Functionalization pathways for the pyrimidine ring and 4-methyl group.
IV. Conclusion
The 8-methoxy-4-methylquinazoline scaffold offers a versatile platform for the development of novel chemical entities with potential therapeutic applications. The strategic functionalization of its carbocyclic ring, pyrimidine ring, and 4-methyl group allows for the creation of a diverse library of derivatives. This guide provides a foundational set of protocols and the underlying chemical principles to empower researchers in their exploration of this promising heterocyclic system. The successful application of these techniques will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.
References
IntechOpen. (2020, January 22). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. Retrieved from [Link]
Pollard, C. J. (2022, March 15). The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinolin. Digital Commons @PVAMU. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of highly functional quinazolins via metal-free, visible-light-enabled radical cascade arylation/cyclization of fluorinated imidoyl isothiocyanates | Request PDF. Retrieved from [Link]
Facile Preparation of 4-Substituted Quinazoline Derivatives. (2016, February 15). PMC. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). N 3-Alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides. Organic & Biomolecular Chemistry. Retrieved from [Link]
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journals. Retrieved from [Link]
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved from [Link]
ResearchGate. (n.d.). Condensation reaction of 2-methyl-3-phenyl-3,4-dihydroquinazolin-4-one.... Retrieved from [Link]
Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. (2022, March 21). PMC. Retrieved from [Link]
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (n.d.). PMC. Retrieved from [Link]
Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. (n.d.). RSC Publishing. Retrieved from [Link]
Vilsmeier-Haack Reaction. (n.d.). Master Organic Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Mechanism for oxidation of (4 a) to (7 a).. Retrieved from [Link]
Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). DUT Open Scholar. Retrieved from [Link]
Vilsmeier-Haack Reaction. (2023, April 24). Chemistry Steps. Retrieved from [Link]
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
Wikipedia. (n.d.). Electrophilic halogenation. Retrieved from [Link]
8-Methoxy-4-(4-methoxyphenyl)quinoline. (n.d.). PMC. Retrieved from [Link]
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023, September 5). PMC. Retrieved from [Link]
ResearchGate. (2022, November 16). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. Retrieved from [Link]
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (n.d.). PMC. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
ResearchGate. (2024, March 6). (PDF) Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. Retrieved from [Link]
Radical-Mediated Trifunctionalization Reactions. (2024, July 31). MDPI. Retrieved from [Link]
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. (2023, April 4). MDPI. Retrieved from [Link]
ResearchGate. (n.d.). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. Retrieved from [Link]
ResearchGate. (n.d.). Electrophilic halogenation is a useful C–H functionalization tool: state of the art and design of reagents based on anomeric amides. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
ResearchGate. (2022, November 18). Radical and ionic meta-C–H functionalization of pyridines, quinolines, and isoquinolines. Retrieved from [Link]
Optimization of Synthesis Process of 4-Methylquinazoline. (n.d.). International Research Journal of Pure and Applied Chemistry. Retrieved from [Link]
Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. (n.d.). Beilstein Journals. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Retrieved from [Link]
Google Patents. (n.d.). Process for the preparation of 4-haloquinazolines.
Semantic Scholar. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. (2019, August 8). PubMed. Retrieved from [Link]
Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. (2025, July 4). PMC. Retrieved from [Link]
ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III). Retrieved from [Link]
Application Note: Strategic Solvent Selection for the Crystallization and Purification of 8-Methoxy-4-methylquinazoline
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 8-Methoxy-4-methylquinazoline is a key heterocyclic compound, often utilized as a building block in medicinal chemistry and mat...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methoxy-4-methylquinazoline is a key heterocyclic compound, often utilized as a building block in medicinal chemistry and materials science. The purity of this intermediate is paramount to the success of subsequent synthetic steps and the quality of the final product. Crystallization is a powerful and scalable technique for purification, but its success is critically dependent on the selection of an appropriate solvent system. This document provides a comprehensive guide to understanding and implementing a strategic approach to solvent selection for the purification of 8-Methoxy-4-methylquinazoline. It details the underlying principles, presents a systematic protocol for solvent screening, and offers an optimized, step-by-step procedure for recrystallization, complete with troubleshooting advice.
Introduction: The Critical Role of Purity
The quinazoline scaffold is a privileged structure in drug discovery, appearing in a wide range of therapeutic agents.[1] The purity of intermediates like 8-Methoxy-4-methylquinazoline (C₁₀H₁₀N₂O, MW: 174.20 g/mol ) directly impacts the impurity profile of the final active pharmaceutical ingredient (API).[2][3] Syntheses of quinazoline derivatives can yield various impurities, including unreacted starting materials, byproducts from self-condensation or side reactions, and degradation products from harsh reaction conditions.[4] A robust crystallization protocol is therefore not merely a purification step but a critical quality control point in the development process.
This guide explains the causality behind experimental choices, moving beyond a simple list of steps to empower researchers to rationally design and optimize their own purification protocols.
Foundational Principles: Selecting the Ideal Crystallization Solvent
The perfect crystallization solvent is one that dissolves the target compound sparingly or not at all at room temperature but completely at its boiling point.[5] This temperature-dependent solubility differential is the driving force for crystallization upon cooling. The ideal solvent should also either dissolve impurities readily at all temperatures or not at all, allowing for their removal by filtration.
Key characteristics of a suitable solvent include:
Solubility Gradient: High solubility when hot, low solubility when cold.
Boiling Point: The solvent's boiling point should be high enough to provide a sufficient temperature gradient for solubility but low enough for easy removal from the purified crystals.[6] A boiling point well below the melting point of the compound is also crucial to prevent the substance from "oiling out"—coming out of solution as a liquid instead of a solid.[7]
Volatility: The solvent should be volatile enough to be easily evaporated from the final crystal product.[6]
Inertness: The solvent must not react with the compound being purified.
Polarity Matching: The principle of "like dissolves like" is a useful guide.[7][8] Compounds with moderate polarity, like 8-Methoxy-4-methylquinazoline, are often soluble in moderately polar solvents such as ethanol or ethyl acetate.
Logical Workflow for Solvent Screening
The following diagram illustrates the decision-making process for systematically identifying a suitable solvent system.
Caption: Step-by-step workflow for the recrystallization protocol.
Detailed Methodology:
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 8-Methoxy-4-methylquinazoline. Add a small portion of the selected solvent (e.g., ethanol) and heat the mixture to reflux with stirring until the solid dissolves. Continue to add the minimum amount of hot solvent required to fully dissolve the compound.
[9]2. Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
Hot Filtration (Optional but Recommended): To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. [6]This step must be done quickly to prevent premature crystallization in the funnel.
Cooling and Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. [9]Rushing this step can cause impurities to become trapped in the crystal lattice.
Maximizing the Yield: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product from the solution.
[9]6. Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold crystallization solvent to rinse away any remaining soluble impurities.
[9]8. Drying: Transfer the pure crystals to a watch glass or drying dish and dry them under vacuum to remove all traces of the solvent.
Troubleshooting Common Crystallization Issues
Issue
Probable Cause
Recommended Solution
"Oiling Out"
Solution is too concentrated; solvent is too good; cooling is too rapid; compound's melting point is below the solvent's boiling point. [6][9]
Reheat the solution to dissolve the oil, add a larger volume of the primary solvent, and allow it to cool more slowly. Alternatively, consider using a different solvent with a lower boiling point. [7]
Failure to Crystallize
Solution is too dilute; supersaturation has not been reached.
Try to induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a "seed" crystal of the pure compound. If that fails, boil off some of the solvent to increase the concentration and cool again. [9]
Low Yield
Compound is too soluble in the cold solvent; too much solvent was used; crystals were washed with warm solvent.
Ensure the solution is thoroughly chilled in an ice bath before filtration. Minimize the amount of solvent used for dissolution and washing. Always use ice-cold solvent for washing the filter cake. [9]
Colored Crystals
Colored impurities are co-crystallizing with the product.
Perform a decolorization step with activated charcoal after initial dissolution and before hot filtration. [6]
Conclusion
The purification of 8-Methoxy-4-methylquinazoline by crystallization is a technique of precision and control. A successful outcome depends on a logical and systematic approach to solvent selection. By understanding the fundamental principles of solubility and employing the screening and recrystallization protocols detailed in this guide, researchers can significantly improve the purity, yield, and quality of this valuable chemical intermediate. This foundational work ensures the integrity of subsequent research and development efforts in the creation of novel therapeutics and materials.
References
Benchchem. (2025).
Benchchem. (2025).
University of California, Davis. (n.d.). 4.
Li, S., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. PMC.
Roopan, S. M., et al. (2008). Solvent free synthesis of some quinazolin-4(3H)-ones.
Gomha, S. M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
Rojas-Lima, S., et al. (2010). 8-Methoxy-4-(4-methoxyphenyl)quinoline. PMC.
Benchchem. (2025).
Wang, Z., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI.
BenchChem. (2025).
Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
Arote, R. B., et al. (2021). A Short Review on Quinazoline Heterocycle. International Journal of Pharmaceutical Sciences and Research.
Benchchem. (2025). Technical Support Center: Purification of 2-Amino-4-hydroxy-8-methylquinoline. Benchchem.
Application Notes & Protocols: Leveraging 8-Methoxy-4-methylquinazoline as a Versatile Heterocyclic Building Block
Abstract The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents, particularly in oncology.[1][2] This guide provides a comprehensive technical overview...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents, particularly in oncology.[1][2] This guide provides a comprehensive technical overview of 8-Methoxy-4-methylquinazoline, a strategically substituted building block poised for complex molecular synthesis. We will delve into its inherent reactivity, explore key synthetic transformations, and provide detailed, field-proven protocols for its functionalization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to incorporate this versatile heterocycle into their synthetic programs.
Introduction: The Strategic Value of the Quinazoline Scaffold
Nitrogen-containing heterocycles are cornerstones of modern drug discovery, with the quinazoline framework holding a place of particular distinction.[3][4] Its rigid, planar structure and ability to form key hydrogen bond interactions make it an ideal pharmacophore. This is evidenced by its presence in numerous FDA-approved drugs, including EGFR tyrosine kinase inhibitors like gefitinib and erlotinib, which have revolutionized cancer therapy.[5][6]
The subject of this guide, 8-Methoxy-4-methylquinazoline, offers multiple avenues for synthetic diversification. The methoxy group at the C8 position and the methyl group at the C4 position not only influence the electronic properties of the ring system but also serve as distinct handles for subsequent chemical modifications. Understanding the interplay of these substituents is key to unlocking the full synthetic potential of this building block.
Reactivity Analysis and Strategic Considerations
The synthetic utility of 8-Methoxy-4-methylquinazoline is governed by the electronic nature of its substituents and the inherent reactivity of the quinazoline core.
C8-Methoxy Group: This electron-donating group (EDG) activates the benzene portion of the scaffold, making the C5 and C7 positions more susceptible to electrophilic aromatic substitution.
C4-Methyl Group: The protons on this methyl group are weakly acidic and can be deprotonated or activated to participate in condensation reactions or transition-metal-catalyzed C-H functionalization.[7]
Pyrimidine Ring (N1, N3, C2, C4): The nitrogen atoms are nucleophilic and can be quaternized. The C2 and C4 positions are electron-deficient and are common sites for nucleophilic substitution, typically after converting the position into a better leaving group (e.g., a halide).
This inherent reactivity allows for a logical, stepwise approach to library synthesis. One can first functionalize the methyl group and then perform cross-coupling on the core, or vice-versa, enabling access to a wide chemical space.
Caption: Key reactive sites on the 8-Methoxy-4-methylquinazoline scaffold.
We present detailed protocols for two key classes of reactions that demonstrate the utility of 8-Methoxy-4-methylquinazoline as a building block: direct functionalization via C-H activation and robust C-C/C-N bond formation via cross-coupling.
Protocol 1: C-H Activation for C4-Methyl Functionalization
Direct C-H activation is a powerful, atom-economical strategy that avoids pre-functionalization steps.[7] This protocol details a dehydrogenative coupling of the C4-methyl group with an alkene, a method adapted from established procedures for related methylquinazolines.[7]
Vessel Preparation: To a flame-dried, screw-capped vial, add 8-Methoxy-4-methylquinazoline (0.5 mmol, 1.0 equiv), the desired alkene (1.0 mmol, 2.0 equiv), [Ru(p-cymene)Cl₂]₂ (0.025 mmol, 5 mol%), and Cu(OAc)₂ (0.5 mmol, 1.0 equiv).
Solvent Addition: Add 1,2-dichloroethane (DCE) (2 mL) to the vial.
Reaction Execution: Seal the vial tightly and place it in a pre-heated oil bath at 100 °C.
Monitoring: Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.
Work-up: Upon completion, cool the mixture to room temperature. Dilute with dichloromethane (DCM, 10 mL) and filter through a pad of celite to remove insoluble metal salts.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired coupled product.
Expert Insight & Mechanistic Rationale:
Catalyst System: The ruthenium catalyst is effective for C-H activation, while the copper(II) acetate acts as a stoichiometric oxidant to regenerate the active Ru(II) species in the catalytic cycle.
Solvent Choice: DCE is a high-boiling, non-coordinating solvent suitable for this type of catalysis.
Self-Validation: The protocol's success is validated by the consumption of starting material (monitored by TLC/LC-MS) and the isolation of the higher molecular weight product with characteristic spectroscopic data (¹H NMR, ¹³C NMR, HRMS).
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C bonds.[8][9] To utilize 8-Methoxy-4-methylquinazoline in these reactions, a halide "handle" must first be installed. This protocol assumes the availability of a halogenated precursor (e.g., 2-Chloro-8-methoxy-4-methylquinazoline), which can be synthesized via established methods.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Detailed Step-by-Step Protocol:
Reagent Preparation: In a round-bottom flask, combine 2-Chloro-8-methoxy-4-methylquinazoline (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and a base such as Cs₂CO₃ or K₂CO₃ (3.0 mmol, 3.0 equiv).
Solvent Addition & Degassing: Add a solvent mixture, such as Dioxane/H₂O (4:1, 5 mL). Degas the mixture thoroughly by bubbling nitrogen through it for 15-20 minutes.
Catalyst Addition: Add the palladium catalyst, for instance, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), under a nitrogen atmosphere.
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
Monitoring: Monitor the reaction for 4-12 hours until the starting material is consumed, as indicated by TLC or LC-MS.
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via silica gel chromatography to obtain the 2-arylquinazoline product.
Data Presentation: Suzuki-Miyaura Coupling Conditions
Yields are representative for the quinazoline scaffold and may vary for the specific substrate.
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, crucial for synthesizing many biologically active molecules.[9] This protocol outlines the coupling of a halogenated quinazoline with a primary or secondary amine.
Vessel Preparation: In an oven-dried Schlenk tube, add the 4-Chloro-8-methoxyquinazoline derivative (1.0 mmol, 1.0 equiv) and a strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ (1.4 mmol, 1.4 equiv).
Catalyst Precursor & Ligand: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%).
Reagent Addition & Degassing: Evacuate and backfill the tube with nitrogen (repeat 3 times). Add the amine (1.2 mmol, 1.2 equiv) followed by an anhydrous solvent like toluene or dioxane (5 mL) via syringe.
Reaction Execution: Seal the tube and heat the mixture in an oil bath at 100-110 °C.
Monitoring: Stir vigorously for 8-24 hours, monitoring by TLC or LC-MS.
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through celite.
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Expert Insight & Mechanistic Rationale:
Ligand Choice: The choice of phosphine ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich ligands like XPhos or SPhos are often required to facilitate the reductive elimination step, which is the C-N bond-forming step.[11]
Base: A strong, non-nucleophilic base is essential to deprotonate the amine without competing as a nucleophile. NaOt-Bu is a common and effective choice.
Conclusion and Future Outlook
8-Methoxy-4-methylquinazoline is a highly valuable and versatile building block for synthetic and medicinal chemistry. Its strategically placed functional groups allow for selective, stepwise modifications through modern synthetic methods like C-H activation and palladium-catalyzed cross-coupling. The protocols outlined in this guide provide a robust starting point for researchers to explore the synthesis of novel, complex quinazoline derivatives. The continued development of site-selective functionalization techniques will further expand the utility of this and related heterocyclic scaffolds in the quest for new therapeutic agents.
References
Mphahlele, M. J., Gildenhuys, S., & Maluleka, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17611–17654. Available at: [Link]
Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosy- loxyquinazolines with Indoles. (2020). Synlett, 31(18), 1835-1839. Available at: [Link]
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (2014). PMC. Available at: [Link]
Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with... (n.d.). ResearchGate. Available at: [Link]
Li, Y., et al. (2016). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 21(11), 1573. Available at: [Link]
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (2022). PMC. Available at: [Link]
A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. (2022). ResearchGate. Available at: [Link]
do Amaral, D. N., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 18, 120–129. Available at: [Link]
(PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives. (n.d.). ResearchGate. Available at: [Link]
Synthetic and Pharmacophoric Utility of Quinazoline Motif in Drug Design. (n.d.). IntechOpen. Available at: [Link]
Synthesis of Medicinally Important Quinazolines and Their Derivatives. (2020). International Journal of Chemical and Pharmaceutical Sciences, 11(3). Available at: [Link]
Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014). ResearchGate. Available at: [Link]
Qin, W.-Z., et al. (2015). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 7(18), 2457–2481. Available at: [Link]
Biological Activities of Recent Advances in Quinazoline. (2024). IntechOpen. Available at: [Link]
Karan, R., Agarwal, P., & Sinha, M. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. ChemEngineering, 5(4), 73. Available at: [Link]
The Medicinal Functionality of Quinazolines. (2022). Journal of Pharmaceutical Negative Results, 13(4), 304-310. Available at: [Link]
El-Sayed, N. N. E., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. SciPharm, 91(2), 18. Available at: [Link]
Synthesis of quinazolines. (n.d.). Organic Chemistry Portal. Available at: [Link]
Application Note: Reaction Conditions for Quinazoline Ring Closure Yielding 8-Methoxy Derivatives
Executive Summary The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry. The introduction of an 8-methoxy substituent often enhances target affinity and modulates pharmacokinetic properties, as de...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry. The introduction of an 8-methoxy substituent often enhances target affinity and modulates pharmacokinetic properties, as demonstrated in the development of selective phosphodiesterase 1 (PDE1) inhibitors[1] and transient receptor potential A1 (TRPA1) antagonists[2]. However, the electron-donating nature and steric bulk of the 8-methoxy group on the anthranilic acid precursor necessitate carefully optimized ring-closure conditions. This application note details three distinct, highly validated synthetic protocols for constructing 8-methoxyquinazoline derivatives, explaining the mechanistic causality behind reagent selection and reaction parameters.
Mechanistic Pathways to Quinazoline Ring Closure
The selection of the ring-closure methodology is dictated by the desired substitution pattern at the C2 and C4 positions of the final quinazoline core.
Decision tree for selecting 8-methoxyquinazoline ring closure strategies based on C2/C4 substitution.
Mechanistic Causality: Traditional Niementowski quinazoline synthesis utilizes formamide at high temperatures (>150 °C)[2]. However, substituting formamide with formamidine acetate allows for slightly milder conditions and improved reaction consistency. The acetate counterion acts as a mild internal base, buffering the system and facilitating the initial nucleophilic attack of the anthranilic acid amine onto the formamidine carbon. This is followed by intramolecular cyclization and the elimination of ammonia and water[1]. The use of 2-methoxyethanol as a solvent provides a high boiling point while maintaining excellent solubility for polar intermediates.
Experimental Workflow
Workflow for the synthesis of 8-methoxyquinazoline-4,7-diol via formamidine acetate.
Step-by-Step Procedure:
Charge a round-bottom flask with 2-amino-4-hydroxy-3-methoxybenzoic acid (1.0 eq, e.g., 34 g, 0.186 mol) and 2-methoxyethanol (400 mL)[1].
Add formamidine acetate (1.75 eq, 34 g, 0.327 mol) to the suspension.
Equip the flask with a reflux condenser and stir the reaction mixture at 125 °C for 18 hours.
Cool the mixture to room temperature and concentrate under reduced pressure.
Purify the crude residue via flash chromatography.
Triturate/wash the resulting solid with a mixture of petroleum ether/EtOAc (v/v = 1/3) to yield the 8-methoxyquinazoline derivative as a light brown solid[1].
Mechanistic Causality: For applications requiring functionalization at the C2 position—such as the synthesis of quinazolinone-benzenesulfonamide hybrids for anticancer evaluation—cyclocondensation with isothiocyanates is highly effective[3]. Triethylamine is critical here; it acts as a catalytic base that enhances the nucleophilicity of the aniline nitrogen, promoting the initial nucleophilic addition to the isothiocyanate to form a thiourea intermediate. The system then undergoes spontaneous intramolecular dehydrative cyclization under refluxing conditions in 1,4-dioxane[3].
Step-by-Step Procedure:
Dissolve 2-amino-3-methoxybenzoic acid (1.0 eq) in anhydrous 1,4-dioxane.
Add the desired aryl isothiocyanate (e.g., 4-isothiocyanatobenzenesulfonamide) (1.0 eq) to the solution[3].
Add a catalytic amount of triethylamine (0.1 - 0.2 eq).
Reflux the mixture for 4 to 6 hours. Monitor completion via TLC.
Cool the reaction mixture to room temperature. The product typically precipitates directly from the dioxane.
Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the 2-mercapto-8-methoxyquinazoline derivative in near-quantitative yield[3].
Protocol 3: DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones
Target: 8-Methoxyquinazoline-2,4(1H,3H)-diones.
Mechanistic Causality: Quinazoline-2,4-diones are traditionally synthesized using harsh, toxic reagents like phosgene or oxalyl chloride. A modern, metal-free alternative utilizes di-tert-butyl dicarbonate (Boc₂O) as a carbonyl source, catalyzed by 4-dimethylaminopyridine (DMAP)[4]. The electron-donating 8-methoxy group on the 2-aminobenzamide precursor significantly enhances the yield of this reaction compared to electron-deficient analogs, as it increases the nucleophilicity of the primary amine[4]. DMAP activates Boc₂O, forming a highly electrophilic intermediate that reacts with the amine, followed by intramolecular cyclization at room temperature.
Step-by-Step Procedure:
Dissolve 2-amino-3-methoxybenzamide (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or THF).
Add DMAP (0.1 eq) to the solution.
Slowly add Boc₂O (2.0 eq) to the reaction mixture at room temperature[4].
Stir the reaction at room temperature for 12 hours.
Quench the reaction with water and extract with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify via recrystallization or short-pad silica gel chromatography to yield the 8-methoxyquinazoline-2,4-dione (Typical yield: ~94%)[4].
Quantitative Data Summary
The following table summarizes the key reaction parameters and expected outcomes for the three distinct 8-methoxyquinazoline ring-closure methodologies.
Method
Reagents
Catalyst / Base
Solvent
Temp
Time
Yield
Target Scaffold
Formamidine Acetate
Formamidine acetate (1.75 eq)
None (Acetate acts as base)
2-Methoxyethanol
125 °C
18 h
17% - 85%*
8-Methoxyquinazolin-4(3H)-one
Isothiocyanate Condensation
Aryl isothiocyanate (1.0 eq)
Triethylamine (Catalytic)
1,4-Dioxane
Reflux
4-6 h
>90%
2-Mercapto-8-methoxyquinazolin-4(3H)-one
DMAP-Boc₂O Cyclization
Boc₂O (2.0 eq)
DMAP (0.1 eq)
Acetonitrile / THF
25 °C
12 h
94%
8-Methoxyquinazoline-2,4(1H,3H)-dione
*Note: Yields for the formamidine acetate route vary heavily based on the presence of additional substituents (e.g., 17% for the highly polar 4,7-diol derivative[1], but generally >70% for standard 8-methoxy derivatives).
References
Development of a Candidate 11C-Labeled Selective Phosphodiesterase 1 Radioligand for Positron Emission Tomography
ACS Omega[Link]
Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies
Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)[Link]
DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate
ACS Omega[Link]
Optimization of a Novel Quinazolinone-Based Series of Transient Receptor Potential A1 (TRPA1) Antagonists Demonstrating Potent in Vivo Activity
Journal of Medicinal Chemistry (ACS Publications)[Link]
Technical Support Center: Synthesis of 8-Methoxy-4-methylquinazoline
This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of 8-Methoxy-4-methylquinazoline. The content is stru...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of 8-Methoxy-4-methylquinazoline. The content is structured to address common challenges and provide scientifically-grounded solutions to improve reaction yield and purity.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, offering detailed explanations and actionable protocols.
Question 1: My reaction yield for 8-Methoxy-4-methylquinazoline is consistently low. What are the likely causes and how can I improve it?
Low yield is a frequent challenge in quinazoline synthesis and can stem from several factors. A systematic approach to troubleshooting is essential.
Possible Causes & Solutions:
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent are critical parameters.[1]
Temperature: Traditional methods may require high temperatures (above 120°C).[1] However, modern catalytic approaches often allow for milder conditions.[1] It is crucial to optimize the temperature for your specific protocol. Consider a temperature screening to find the optimal balance between reaction rate and potential degradation.
Reaction Time: Reaction times can vary significantly, from a few hours to over 24 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation and avoid potential degradation from prolonged reaction times.[1]
Solvent Choice: Solvents like ethanol, toluene, and DMF are commonly used.[1] The polarity and boiling point of the solvent can significantly impact reaction kinetics and solubility of reactants and intermediates.
Incomplete Reaction: The reaction may not be proceeding to completion.
Solution: Extend the reaction time, increase the temperature, or consider using microwave irradiation to drive the reaction to completion.[2]
Degradation of Starting Materials or Product: The reactants or the desired product might be unstable under the reaction conditions.[1]
Solution: Employ milder reaction conditions, such as a lower temperature or a more selective catalyst, to minimize degradation.[1][2]
Suboptimal Catalyst: The chosen catalyst may not be efficient for this specific transformation.[1]
Solution: Screen different catalysts. For the synthesis of 4-methylquinazoline, Lewis acids like BF3·Et2O have shown to be effective.[3][4] Other options include various transition metal catalysts.[5][6]
Question 2: I am observing significant side product formation, which complicates purification. What are these byproducts and how can I minimize them?
The formation of side products is a common issue in quinazolinone synthesis.[7] Understanding the potential side reactions is key to mitigating them.
Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Self-condensation Products
High concentration of starting materials or harsh reaction conditions.[7]
Optimize stoichiometry and consider slower addition of reagents. Milder reaction conditions may also be beneficial.
Frequently Asked Questions (FAQs)
This section covers broader topics related to the synthesis of 8-Methoxy-4-methylquinazoline.
What is a reliable starting material for the synthesis of 8-Methoxy-4-methylquinazoline?
A common and effective starting material is 2-amino-3-methoxyacetophenone. This can be reacted with formamide in the presence of a Lewis acid catalyst.[3][4]
What is the proposed mechanism for the formation of 4-methylquinazoline from 2-aminoacetophenone and formamide?
The proposed mechanism involves the Lewis acid-assisted attack of formamide on the carbonyl carbon of 2-aminoacetophenone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the quinazoline ring system.[4]
How critical is the choice of catalyst?
The catalyst plays a crucial role in both the reaction rate and selectivity.[1] While some syntheses can proceed without a catalyst under high temperatures, the use of a catalyst, particularly a Lewis acid like BF3·Et2O, can significantly improve the yield and allow for milder reaction conditions.[3][4] In recent years, various transition metal catalysts have also been employed for the synthesis of quinazoline derivatives, offering high yields and good functional group tolerance.[5][6][8]
What are the key parameters to optimize for this synthesis?
Based on literature for the synthesis of 4-methylquinazoline, the following parameters are critical to optimize[3]:
Catalyst: Boron trifluoride etherate (BF3·Et2O) has been shown to be an effective catalyst.
Molar Ratio of Reactants: The ratio of the 2-aminoacetophenone derivative to the catalyst is important.
Amount of Formamide: Formamide often serves as both a reactant and a solvent, so its amount should be optimized.
Reaction Temperature: A temperature of around 150°C has been reported to be optimal in some cases.
Reaction Time: A reaction time of approximately 6 hours has been shown to give good yields.
Visualizing the Process
Synthetic Pathway:
Caption: Proposed synthetic route to 8-Methoxy-4-methylquinazoline.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low yield issues.
Experimental Protocol: General Procedure for the Synthesis of 4-Methylquinazoline Derivatives
This protocol is a general guideline based on the synthesis of 4-methylquinazoline and should be adapted for 8-Methoxy-4-methylquinazoline.[3][4]
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 2-aminoacetophenone derivative and formamide.
Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., BF3·Et2O) to the reaction mixture while stirring.
Heating: Heat the reaction mixture to the desired temperature (e.g., 150°C) and maintain it for the optimized reaction time (e.g., 6 hours).
Reaction Monitoring: Periodically take aliquots from the reaction mixture to monitor the progress by TLC or LC-MS.
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water to precipitate the crude product.
Purification: Collect the crude product by vacuum filtration and wash it with cold water. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2]
References
BenchChem. (n.d.). Addressing side reactions in the synthesis of N-substituted quinazolinones.
BenchChem. (n.d.). Troubleshooting common side reactions in quinazoline synthesis.
BenchChem. (n.d.). Improving the yield and purity of Quinazoline-4,7-diol synthesis.
Orfi, L., Wáczek, F., Pató, J., Varga, I., Hegymegi-Barakonyi, B., Houghten, R. A., & Kéri, G. (2004). Improved, high yield synthesis of 3H-quinazolin-4-ones, the key intermediates of recently developed drugs. Protein and Peptide Letters, 11(5), 467-471.
MDPI. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Retrieved from [Link]
PMC. (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Retrieved from [Link]
Frontiers. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved from [Link]
Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5.
PMC. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved from [Link]
Bentham Science. (2023). A Review of Magnetically Recyclable Nanocatalysts for the Synthesis of Quinazoline and its Derivatives. Retrieved from [Link]
Journal of Synthetic Chemistry. (2025). Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles.
Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5.
Technical Support Center: Optimizing Purification of 8-Methoxy Quinazolines via Column Chromatography
Welcome to the technical support center for the purification of 8-methoxy quinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexitie...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 8-methoxy quinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable heterocyclic compounds. The unique electronic and structural features of the 8-methoxy quinazoline scaffold can present specific challenges during silica gel column chromatography. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to help you achieve high purity and yield.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions to quickly guide your experimental setup.
Q1: How do I select the best starting solvent system (mobile phase) for my 8-methoxy quinazoline?
A1: The most effective method for selecting a mobile phase is through systematic Thin Layer Chromatography (TLC) analysis.[1][2] Start with a relatively non-polar system, such as 80:20 Hexane:Ethyl Acetate, and incrementally increase the polarity. The goal is to find a solvent system where your target compound has an Rf (Retention factor) value between 0.2 and 0.4.[3] This range typically translates well to column chromatography, providing good separation from both less polar and more polar impurities.[4]
Q2: My compound is streaking or "tailing" on the TLC plate. What does this mean for my column purification?
A2: Tailing on a TLC plate is a strong indicator that you will face similar issues on a silica gel column.[5] This phenomenon is most often caused by strong, undesirable interactions between the basic nitrogen atoms in the quinazoline ring and the acidic silanol (Si-OH) groups on the surface of the silica gel.[6][7] This leads to poor peak shape, reduced separation efficiency, and potentially low recovery.
Q3: What is the ideal sample load for my column?
A3: A general rule of thumb is to load approximately 1 gram of crude material for every 25 to 40 grams of silica gel. However, this can vary significantly based on the difficulty of the separation. If your TLC shows impurities that are very close to your product (small ΔRf), you should use a higher ratio of silica to sample (e.g., 100:1) to improve resolution. Overloading the column is a common cause of poor separation.
Q4: Should I use standard silica gel or an alternative stationary phase like alumina?
A4: Standard silica gel is the most common and cost-effective choice.[1] However, due to the basic nature of quinazolines, it often requires modification to achieve good results. If severe tailing or compound degradation occurs even with a modified mobile phase, switching to a less acidic stationary phase like neutral or basic alumina can be an excellent alternative.[8]
Section 2: In-Depth Troubleshooting Guide
This guide is organized by common observable problems during the purification process.
Problem 1: Severe Peak Tailing and Broad Elution
This is the most prevalent issue when purifying N-heterocyclic compounds like 8-methoxy quinazolines on silica gel.
Root Cause: The primary cause is the acid-base interaction between the lone pair of electrons on the quinazoline's nitrogen atoms and the acidic protons of the silanol groups on the silica surface.[6][9] This strong, secondary interaction slows the elution of the molecule in a non-uniform way, causing the characteristic tailing. The 8-methoxy group, being electron-donating, can increase the basicity of the quinazoline nitrogens, potentially exacerbating this issue.
Solutions:
Mobile Phase Modification (First-Line Approach): The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.[8][9][10]
Triethylamine (TEA): Add 0.5-2% TEA to your chosen eluent system (e.g., Hexane/Ethyl Acetate).[8][11] The TEA will preferentially bind to the acidic silanol groups, masking them from your quinazoline derivative and allowing for a much sharper elution profile.[9] Always test the stability of your compound in the TEA-containing solvent system using TLC first.[8][12]
Ammonia: For very basic compounds, a solution of 1-2% ammonia in methanol can be used as the polar component of the mobile phase (e.g., in a Dichloromethane/Methanol system).
Use of Alternative Stationary Phases: If mobile phase modification is insufficient or if your compound is base-sensitive, consider a different stationary phase.[8]
Neutral or Basic Alumina: Alumina lacks the strong acidic sites of silica and is often a better choice for purifying basic compounds.[8]
Deactivated Silica: You can prepare "deactivated" silica gel by pre-treating it with a solution of your mobile phase containing TEA, then flushing with the mobile phase alone before loading your sample.[13]
Diagram: Mechanism of Peak Tailing and Mitigation
This diagram illustrates how the basic nitrogen of a quinazoline interacts with acidic silanol groups on silica, causing tailing, and how triethylamine (TEA) mitigates this effect.
Caption: Mitigation of peak tailing by adding a basic modifier.
Problem 2: Poor Separation / Co-elution of Impurities
Even with good peak shape, you may find it difficult to resolve your product from closely-related impurities.
Root Cause: The polarity of the mobile phase is not optimized to differentiate between the components of the mixture. The column may also be overloaded or poorly packed.
Solutions:
Optimize Mobile Phase Selectivity: If two spots are merged on TLC, simply increasing or decreasing the polarity of a two-solvent system (e.g., Hexane/EtOAc) may not be enough. Try changing the nature of the solvents to alter the separation selectivity.[14] For example, substitute Ethyl Acetate with Dichloromethane or a mix of Acetone/Hexane. Sometimes, a three-component mobile phase (e.g., Hexane/DCM/EtOAc) offers the unique polarity needed for a difficult separation.
Use Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your compound, leaving more polar impurities behind. This is highly effective for complex mixtures.
Ensure Proper Column Packing: A poorly packed column with cracks or channels will lead to a non-uniform solvent front and disastrous separation.[15][16] Always use the slurry packing method for the most homogeneous and stable column bed. (See Protocol 2).
Problem 3: Low or No Recovery of Compound
Your compound is successfully loaded onto the column, but little to no product is recovered in the fractions.
Root Cause: The compound is either irreversibly adsorbed onto the silica gel or is degrading on the column. This can happen with particularly basic or sensitive quinazoline derivatives on highly active silica.
Solutions:
Silica Deactivation: Before attempting the separation, flush the packed column with a solution of 1% TEA in your starting eluent, followed by two column volumes of the eluent alone.[13] This "deactivates" the most aggressive acidic sites.
Check Compound Stability: Run a simple stability test. Dissolve a small amount of your crude material in the chosen eluent (with any additives like TEA) and spot it on a TLC plate. After 1-2 hours, spot it again on the same plate and run the TLC. If a new spot appears or the original spot diminishes, your compound is degrading in the solvent system.
Switch to a Milder Stationary Phase: As mentioned, neutral alumina or even Florisil can be effective for purifying compounds that are sensitive to the acidity of silica gel.[8]
Section 3: Data & Key Protocols
Table 1: Common Solvent Systems for Quinazoline Purification
This table provides starting points for mobile phase selection. Polarity increases from top to bottom. Always optimize using TLC.
Non-Polar Solvent
Polar Solvent
Additive (if needed)
Target Compounds & Notes
Hexanes / Heptane
Ethyl Acetate (EtOAc)
0.5-2% Triethylamine
Good general-purpose system for moderately polar quinazolines.
Hexanes / Heptane
Acetone
0.5-2% Triethylamine
Acetone offers different selectivity than EtOAc; can improve separation of isomers.
Dichloromethane (DCM)
Ethyl Acetate (EtOAc)
0.5-2% Triethylamine
A more polar system for quinazolines with polar functional groups.
Dichloromethane (DCM)
Methanol (MeOH)
1-2% Ammonia in MeOH
For highly polar or very basic quinazolines. The ammonia/methanol mix is highly effective at preventing tailing.
Protocol 1: Step-by-Step TLC Analysis for Mobile Phase Selection
Prepare TLC Chamber: Line a developing jar with filter paper and add your chosen solvent system. Cover and let the atmosphere saturate for 5-10 minutes.
Spot the Plate: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., DCM or EtOAc). Using a capillary tube, make a small, concentrated spot on the baseline of the TLC plate.
Develop the Plate: Place the TLC plate in the saturated chamber, ensuring the solvent level is below the baseline.[4] Allow the solvent to travel up the plate until it is about 1 cm from the top.
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm is typical for aromatic compounds). Circle the spots.
Calculate Rf: Measure the distance from the baseline to the center of your product spot and divide it by the distance from the baseline to the solvent front.
Optimize: Adjust the solvent ratio until the Rf of your desired compound is between 0.2 and 0.4, and it is well-separated from major impurities.
Protocol 2: Slurry Packing a Silica Gel Column
A well-packed column is critical for a successful separation.[17]
Prepare the Column: Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (0.5 cm) of sand.[15]
Make the Slurry: In a separate beaker, measure the required amount of silica gel. Add your initial, non-polar eluent and stir to create a consistent, pourable slurry with no lumps.[15][18]
Pour the Slurry: Add a few centimeters of eluent to the column. In one continuous motion, pour the silica slurry into the column. Use a funnel to prevent spilling.
Pack the Bed: Immediately open the stopcock and use gentle air pressure at the top of the column to force the solvent through.[15] This rapidly packs the silica into a stable, homogeneous bed. Continuously tap the side of the column gently to dislodge any air bubbles.
Finalize: Once the silica has settled and a clear layer of solvent is above it, add another 0.5 cm layer of sand to the top to protect the silica surface when you add more solvent or your sample.[15] Never let the solvent level drop below the top of the sand layer.
Diagram: Troubleshooting Decision Tree
This workflow provides a logical path for diagnosing and solving common purification problems.
Caption: A decision tree for troubleshooting 8-methoxy quinazoline purification.
References
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
Chemistry LibreTexts. (2022, June 23). Packing Normal Phase Columns. Retrieved from [Link]
Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Retrieved from [Link]
Element Lab Solutions. (2019, August 19). The art of packing columns for low pressure liquid chromatography. Retrieved from [Link]
AAdvance Instruments. (2023, June 18). Improved Chromatography Column Packing Method: The Best of 2 Worlds. Retrieved from [Link]
Reddit. (2025, July 6). Advice on neutralising silica gel for column chromatography of sensitive compounds? [Online forum post]. Retrieved from [Link]
Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Retrieved from [Link]
YMC Europe. (n.d.). Packing Silica and Hybrid-Silica Stationary Phases into DAC Columns. Retrieved from [Link]
Teledyne ISCO. (n.d.). Correlating TLC to Isocratic Separation. Retrieved from [Link]
Membrane Solutions. (n.d.). Preparation Silica Gel for Better Column Chromatography. Retrieved from [Link]
MICROSOLV Technology Corporation. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. Retrieved from [Link]
ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
Reddit. (2015, May 13). Deactivating Silica Gel with Triethylamine. [Online forum post]. Retrieved from [Link]
University of York. (n.d.). Determining a solvent system. Retrieved from [Link]
ResearchGate. (2019, March 28). Deactivation of silica gel?. Retrieved from [Link]
Chrom Tech, Inc. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. Retrieved from [Link]
Thompson Rivers University. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Retrieved from [Link]
Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
Phenomenex. (n.d.). Mobile Phase Selectivity. Retrieved from [Link]
Muszyńska, B., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. Retrieved from [Link]
Biotage. (2023, January 26). Why can't I reproduce my TLC separation using flash column chromatography?. Retrieved from [Link]
Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025, August 6). Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. Retrieved from [Link]
Technical Support Center: Troubleshooting Stability Issues of 8-Methoxy-4-methylquinazoline
Welcome to the Technical Support Center. 8-Methoxy-4-methylquinazoline is a critical heterocyclic scaffold frequently utilized in the development of kinase inhibitors, notably targeting 3-phosphoinositide-dependent kinas...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. 8-Methoxy-4-methylquinazoline is a critical heterocyclic scaffold frequently utilized in the development of kinase inhibitors, notably targeting 3-phosphoinositide-dependent kinase-1 (PDK1)[1]. While the quinazoline core is generally robust, specific substitution patterns—such as the electron-donating 8-methoxy group combined with the 4-methyl position—introduce unique physicochemical vulnerabilities in solution.
This guide provides actionable troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the integrity of your experimental data.
Section 1: Mechanistic Causality of Instability
Understanding why 8-Methoxy-4-methylquinazoline degrades is the first step in preventing it. The degradation is primarily driven by two distinct pathways:
Acid-Catalyzed Hydration & Hydrolysis: Quinazolines protonate preferentially at the N3 position. This protonation polarizes the C=N3 bond, making it highly susceptible to nucleophilic attack by water (hydration). In warm solutions, this hydrated intermediate undergoes irreversible ring-opening hydrolysis, yielding 2-amino-3-methoxyacetophenone, ammonia, and formic acid[2][3].
Oxidative Degradation: The 8-methoxy group increases the electron density of the aromatic system. In the presence of reactive oxygen species (ROS) or light, the pyrimidine ring can oxidize to form 3,4-dihydro-4-oxoquinazoline derivatives[4].
Logical relationship of degradation pathways and mitigation strategies.
Section 2: Troubleshooting Guide & FAQs
Q1: My 10 mM stock solution in DMSO shows secondary peaks on HPLC after 2 weeks at -20°C. What is causing this?Causality: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Repeated freeze-thaw cycles introduce atmospheric moisture into the vial. The presence of water, combined with the intrinsic basicity of the quinazoline ring, initiates slow hydration across the C=N3 bond even at low temperatures.
Resolution: Aliquot stock solutions immediately into single-use vials flushed with Argon or Nitrogen. Always use anhydrous DMSO (≤0.005% water) and strictly avoid freeze-thaw cycles.
Q2: During in vitro kinase assays at 37°C, the compound concentration drops significantly over 4 hours. How can we stabilize it?Causality: Biological assay buffers are often slightly acidic or contain strong nucleophiles. At 37°C, the protonated N3 species undergoes accelerated hydration and subsequent ring-opening[3].
Resolution: Maintain strict pH control (optimally pH 7.4–7.8) to minimize the protonated N3 population. If reducing agents are required for kinase activity, substitute Dithiothreitol (DTT) with Tris(2-carboxyethyl)phosphine (TCEP), which is sterically hindered and less nucleophilic toward the quinazoline core.
Q3: We observe peak tailing and retention time shifts during HPLC analysis of our stability samples. Is the compound degrading on the column?Causality: Not necessarily. The basic nitrogen atoms in the quinazoline ring can interact strongly with residual silanols on standard C18 HPLC columns, leading to peak tailing and apparent retention shifts[5].
Resolution: Use an end-capped C18 column or add a competing amine (e.g., 0.1% triethylamine or 0.1% TFA) to the mobile phase to suppress silanol interactions and sharpen the peak[5].
Section 3: Quantitative Stability Profile
The following table summarizes the expected degradation profile of 8-Methoxy-4-methylquinazoline under various conditions, serving as a benchmark for your internal quality control.
To accurately assess stability without confounding variables (like precipitation or non-specific binding to plastic), you must use a self-validating system. This protocol incorporates an internal standard and a strict mass balance check.
Step-by-step workflow for the self-validating HPLC stability assay.
Step-by-Step Methodology:
Preparation of Reagents:
Prepare a 100 mM Potassium Phosphate buffer (pH 7.4).
Prepare a 10 mM stock of 8-Methoxy-4-methylquinazoline in anhydrous DMSO.
Prepare a 10 mM stock of an Internal Standard (IS). Note: 4-Methylquinazoline is recommended as it lacks the methoxy group, making it more oxidatively stable while retaining similar ionization properties[6].
Incubation Setup:
Dilute the test compound and IS into the phosphate buffer to a final concentration of 1 µM each. Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced artifacts.
Aliquot 100 µL of the mixture into a 96-well polypropylene plate. Seal the plate to prevent evaporation.
Incubate at 37°C with gentle shaking.
Time-Course Quenching:
At specified time points (t = 0, 1, 2, 4, 8, 24 hours), remove an aliquot and immediately add 3 volumes (300 µL) of ice-cold acetonitrile[5].
Causality: Cold acetonitrile instantly denatures any trace proteins (if using biological media) and drops the dielectric constant of the solution, effectively halting hydration and hydrolysis reactions.
Sample Processing & HPLC Analysis:
Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet any precipitated buffer salts.
Transfer the supernatant to HPLC vials.
Analyze using an end-capped C18 column. Mobile phase: Water/Acetonitrile gradient with 0.1% TFA.
Validation (Mass Balance Calculation):
Normalize the peak area of 8-Methoxy-4-methylquinazoline to the IS peak area.
Quantify the appearance of degradant peaks (e.g., ring-opened products and 4-oxo derivatives).
Self-Validation Check: The sum of the molar equivalents of the parent compound and all degradants must equal the t=0 concentration. If the total mass drops below 95%, troubleshoot for compound precipitation or non-specific binding to the assay plate.
Title: Technical Support Center: Stability Testing of Quinazoline-2,4-diamine Derivatives in Biological Media. Source: benchchem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCmqPfUL9W0ZIUmwuqQX8plhNQ0v9sI9AnZrxX-IhrlOsZ-xUpzzeTfM861W6GBsS0EQAc29e3mzVNFnkbj41omr74S9Cefc4mVISSF-sAXFeSb2xVJDTSuYNKRlHpUVabG6yGUGKHPCKOVxLFQ7V8-8xMVoCcAM1OGOJ2riX6ZdRGCkKiVBTyIe8GrnAn-HY26RHZqCWgrB6-y7Q_QYXH1pYAOXVwepr_awcuU1Q4Zn-L2dmNaB6VrIfFn4vO7Q4a3xk=]
Title: Synthesis of Quinazoline and Quinazolinone Derivatives. Source: intechopen.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEs3XsbKGJAoCmVZJnJ4uHK_0P9YfY4cAO7q8LyymUnCWWWD7Ny7V0lRX1sShq2Apxz0GxvbWjHT4OQopaYiz_4YvY1yXHHtJWkVIuAie6-vgQ3HKZM89oBCIZu2fQIYTnlXIy]
Title: WO2007117607A2 - Quinazolines for pdk1 inhibition. Source: google.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbMB3pvjbOzdGK_02OZv5EA386rd-0KIXTT1BmvZ5oBXiO9HZNRgFfS0hs8hFtybNwS8ooSN6xvhZq69q8sdEktJhaf5qo6bOWRCekHgpkR83U263H8-mvJg-t5LS1UShXl3wTpaom-hoXKcLJIg==]
Technical Support Center: Overcoming Steric Hindrance in 8-Substituted Quinazoline Synthesis
Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, medicinal chemists, and drug development professionals encountering challenges with the synthesis of 8-sub...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, medicinal chemists, and drug development professionals encountering challenges with the synthesis of 8-substituted quinazolines. Quinazolines are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] However, functionalization at the C8 position is notoriously difficult due to significant steric constraints. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common experimental issues and provide field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: Why is introducing substituents at the C8 position of the quinazoline core so challenging?
The primary difficulty arises from steric hindrance. The C8 position is located in the peri position relative to the nitrogen atom at N1. Any substituent at C8 experiences significant steric repulsion from the lone pair of electrons on N1 and the adjacent pyrimidine ring. This crowded environment raises the activation energy for reactions at this site, often leading to low or no yield.
Furthermore, in many classical synthetic routes, the C8 position originates from a 3-substituted anthranilic acid. Bulky groups at this position can impede the necessary cyclization steps required to form the quinazoline ring system.[4]
Caption: Steric clash at the C8 position of the quinazoline scaffold.
Q2: My classical quinazoline synthesis (e.g., Niementowski) fails with 3-substituted anthranilic acids. What's going wrong and what are the alternatives?
The Niementowski reaction, a thermal condensation of an anthranilic acid with an amide, is a cornerstone of quinazolin-4-one synthesis.[5][6] However, it often requires high temperatures and is highly sensitive to steric effects.
Causality of Failure:
Inhibited Cyclodehydration: A bulky substituent at the 3-position of anthranilic acid (which becomes C8 in the product) can sterically hinder the intramolecular cyclodehydration step, preventing the formation of the pyrimidine ring.[5]
Side Reactions: The harsh, high-temperature conditions can lead to decomposition and the formation of unwanted byproducts, complicating purification.[7]
Alternatives:
When classical methods fail, modern transition-metal-catalyzed C-H functionalization is the strategy of choice. These methods bypass the need for pre-substituted precursors and allow for the direct installation of groups onto a pre-formed quinazoline core.
Method
Description
Advantages for C8-Substitution
Disadvantages
Niementowski Synthesis
Thermal condensation of anthranilic acid and amides.[8]
Operationally simple for non-hindered substrates.
Poor tolerance for steric bulk at C8; harsh conditions, often low yields.
Transition-Metal-Catalyzed C-H Functionalization
Direct coupling of a C-H bond with a coupling partner (e.g., aryl halide, boronic acid).[9]
High functional group tolerance, milder conditions, circumvents steric issues of ring formation.
Requires catalyst optimization; may require a directing group for regioselectivity.
Troubleshooting Guide: Modern Synthetic Strategies
Q3: What modern synthetic strategies are effective for introducing bulky groups at the C8 position?
Direct C-H activation/functionalization catalyzed by transition metals is the most powerful and versatile approach.[9][10] This strategy relies on using a directing group (DG), often attached at the N1 or N3 position, to guide a metal catalyst to the C8-H bond with high regioselectivity.
Core Principle: The directing group coordinates to the metal center, forming a stable metallacyclic intermediate that positions the catalyst in close proximity to the C8-H bond, favoring its activation over other C-H bonds on the benzene ring.[11]
Commonly Used Catalytic Systems:
Palladium (Pd): Pd(OAc)₂ is widely used for C-H arylation, often with ligands like PPh₃ or PCy₃ and in the presence of an oxidant.[12][13] Palladium catalysis is robust and tolerates a wide range of functional groups.[14]
Rhodium (Rh): Cationic Rh(III) complexes, such as [Cp*RhCl₂]₂, are highly effective for C-H activation and can catalyze couplings with partners like diazo compounds or alkynes.[4]
Cobalt (Co) & Nickel (Ni): These earth-abundant metals offer a more cost-effective and sustainable alternative to precious metals like Pd and Rh.[10][15] They can catalyze [4+2] annulations and other C-H functionalization reactions.[15]
Caption: Decision workflow for synthesizing 8-substituted quinazolines.
Q4: I'm observing a mixture of isomers or low conversion in my C8-arylation reaction. How can I improve performance?
Low conversion and poor regioselectivity are common issues that can often be solved by systematically optimizing the reaction conditions.
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Conversion
1. Inactive catalyst. 2. Insufficiently reactive coupling partner. 3. Reaction temperature too low.
1. Use a fresh batch of catalyst (e.g., Pd(OAc)₂). Consider adding a co-catalyst or additive like CuI, which can facilitate certain steps in the catalytic cycle.[12] 2. Switch from an aryl chloride to a more reactive aryl bromide or iodide. 3. Incrementally increase the reaction temperature (e.g., in 10-20 °C steps). Consider switching to a higher-boiling solvent like dioxane or DMF.
Poor Regioselectivity (Mixture of C8/C6/C5 isomers)
1. Ineffective directing group (DG). 2. Competing undirected background reaction.
1. Ensure your DG can form a stable 5- or 6-membered metallacycle. Picolinamide or other bidentate chelating groups are often more effective than monodentate groups. 2. Lower the reaction temperature to favor the lower-energy, DG-mediated pathway. Screen different metal catalysts, as some may exhibit higher intrinsic selectivity.
Decomposition of Starting Material
1. Reaction temperature too high. 2. Base is too strong or incompatible.
1. Lower the reaction temperature. Microwave-assisted synthesis can sometimes provide rapid, localized heating, reducing bulk decomposition.[6][7][8] 2. Screen weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) instead of strong organic bases (e.g., LiOtBu).[12]
Formation of Homocoupled Byproduct
Oxidative homocoupling of the aryl coupling partner.
Add a stoichiometric oxidant (e.g., Ag₂O, BQ) to promote the desired cross-coupling pathway. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) to minimize O₂-mediated side reactions.
Experimental Protocol Example
Q5: Can you provide a detailed protocol for a reliable C8-functionalization reaction?
The following is a representative protocol for a Palladium-catalyzed direct C-H arylation at the C8 position, adapted from methodologies described in the literature.[12] This protocol assumes the use of a directing group on the quinazoline substrate.
Reaction: Pd-Catalyzed C8-Arylation of N-Protected Quinazolin-4-one
Triphenylphosphine (PPh₃) or Tricyclohexylphosphine (PCy₃) (10 mol%)
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 equiv)
Anhydrous Dioxane or Toluene
Microwave reaction vial or Schlenk tube
Procedure:
Vessel Preparation: To an oven-dried microwave reaction vial equipped with a magnetic stir bar, add the N-protected quinazolin-4-one substrate (e.g., 0.5 mmol, 1.0 equiv).
Reagent Addition: Add the aryl halide (1.0 mmol, 2.0 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), the phosphine ligand (0.05 mmol, 10 mol%), and the base (1.0 mmol, 2.0 equiv).
Solvent and Inerting: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. Add anhydrous solvent (e.g., 2.0 mL of dioxane) via syringe.
Reaction:
Microwave Method: Seal the vial and place it in a microwave reactor. Heat the mixture to 120-150 °C for 30-60 minutes.[12]
Conventional Heating: If using a Schlenk tube, heat the mixture in a pre-heated oil bath at 110-130 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: After the reaction is complete (as judged by consumption of the starting material), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired 8-aryl-substituted quinazoline product.
Caption: Key steps in a directed C-H arylation catalytic cycle.
References
Sciforum. (n.d.). Microwave-assisted C-H arylation of Quinazolin-4-one-type precursors of bioactive heterocycles. Retrieved from [Link]
Frontiers in Chemistry. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved from [Link]
ACS Publications. (2023). Electrochemical C–H Arylation of Quinazolinone with Aryl Tetrafluoroborate Diazonium Salts in Aqueous Solution of Ionic Liquids. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
ResearchGate. (n.d.). Pd-Catalyzed Regioselective Mono-Arylation: Quinazolinone as the Inherent Directing Group for C(sp2)-H Activation. Retrieved from [Link]
National Institutes of Health (NIH). (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. PMC. Retrieved from [Link]
ScienceDirect. (n.d.). 56 recent advances in metal-catalyzed ch functionalization of pyrimidinones, quinazolinones and fused quinazolinones. Retrieved from [Link]
National Institutes of Health (NIH). (2017). Quinazoline derivatives: synthesis and bioactivities. PMC. Retrieved from [Link]
Wikipedia. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]
MDPI. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Retrieved from [Link]
ScienceDirect. (n.d.). recent advances in selective functionalization of the quinazoline scaffold. Retrieved from [Link]
National Institutes of Health (NIH). (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. Retrieved from [Link]
MDPI. (2024). Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. Retrieved from [Link]
National Institutes of Health (NIH). (2023). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. PMC. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]
ijpra journal. (n.d.). A Review on 4(3H)-quinazolinone synthesis. Retrieved from [Link]
ACS Publications. (2006). Discovery of Aminoquinazolines as Potent, Orally Bioavailable Inhibitors of Lck: Synthesis, SAR, and in Vivo Anti-Inflammatory Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
Taylor & Francis Online. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Retrieved from [Link]
Bentham Science. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Retrieved from [Link]
ResearchGate. (n.d.). Co-catalyzed, C(8)-H bond functionalization of quinoline with internal.... Retrieved from [Link]
Marquette University. (n.d.). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. Retrieved from [Link]
SciELO. (n.d.). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. Retrieved from [Link]
SciSpace. (n.d.). Quinazoline derivatives & pharmacological activities: a review. Retrieved from [Link]
National Institutes of Health (NIH). (2022). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. Retrieved from [Link]
Frontiers. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]
National Institutes of Health (NIH). (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PMC. Retrieved from [Link]
National Institutes of Health (NIH). (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. Retrieved from [Link]
Frontiers. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]
Technical Support Center: Maximizing 8-Methoxy-4-methylquinazoline Recovery
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and recovering 8-Methoxy-4-methylquinazo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and recovering 8-Methoxy-4-methylquinazoline .
Quinazoline derivatives possess rigid, planar aromatic structures with basic nitrogen atoms, making their solubility highly dependent on pH and solvent polarity[1]. The presence of the electron-donating 8-methoxy group slightly increases the basicity of the quinazoline core, while the 4-methyl group contributes to its overall lipophilicity. Successfully recovering this compound requires a precise thermodynamic balance between aqueous neutralization and organic solvation.
Part 1: Troubleshooting & FAQs
Q1: Why am I experiencing low recovery yields during the liquid-liquid extraction (LLE) of 8-Methoxy-4-methylquinazoline?A: Low recovery is almost always a causality of incorrect aqueous pH. The nitrogen atoms in the quinazoline ring are basic. If your aqueous workup is even slightly acidic (pH < 6), the compound protonates, forming a highly water-soluble salt[1].
The Fix: Before extraction, basify your aqueous phase to pH 9–10 using saturated sodium bicarbonate (NaHCO₃) or 1M NaOH. This neutralizes the quinazoline core, drastically increasing its partition coefficient (LogP) in favor of the organic phase[2].
Q2: Which organic solvent system is optimal for extracting this specific derivative?A:Ethyl Acetate (EtOAc) is the gold standard for this compound. While Dichloromethane (DCM) is a stronger solvent for rigid heterocycles, EtOAc perfectly matches the moderate polarity introduced by the 8-methoxy group while remaining completely immiscible with water. EtOAc also avoids the halogenated waste streams associated with DCM and generally yields cleaner phase separations[3].
Q3: I am encountering stubborn emulsions during the aqueous wash. How do I resolve this?A: Emulsions in quinazoline extractions are typically caused by amphiphilic impurities or fine particulates stabilizing the aqueous-organic interface.
The Fix: Introduce brine (saturated NaCl) to the aqueous layer. This leverages the "salting-out" effect—increasing the ionic strength of the aqueous phase, which decreases the solubility of the partially polar methoxy-quinazoline in water and breaks the emulsion-stabilizing micelles. If the emulsion persists, filter the entire biphasic mixture through a thin pad of Celite to remove stabilizing micro-particulates.
Q4: My compound degrades or discolors during solvent evaporation. How can I prevent thermal degradation?A: Quinazolines can be thermally sensitive, particularly if trace acids or bases carry over into the organic phase[4]. Prolonged heating during concentration leads to oxidation or ring-opening degradation.
The Fix: Always wash your organic phase with brine to remove trace aqueous acids/bases, and dry thoroughly over anhydrous Na₂SO₄. Evaporate the solvent in vacuo (rotary evaporator) with the water bath strictly kept below 40 °C .
Q5: What is the best solvent strategy for the final crystallization?A: An anti-solvent crystallization approach works best. The compound is highly soluble in warm EtOAc but insoluble in non-polar aliphatic solvents. Dissolve the crude product in a minimal amount of warm EtOAc, then slowly add Hexane or Heptane dropwise until the solution becomes slightly turbid. Allow it to cool slowly to room temperature to promote the growth of high-purity crystalline lattices.
Part 2: Quantitative Solvent Selection Data
To maximize thermodynamic recovery, solvent selection must align with the target operation. The table below synthesizes the physicochemical rationale for solvent selection in the recovery workflow.
Solvent
Polarity Index
Boiling Point (°C)
Role in Recovery Workflow
Suitability & Mechanistic Rationale
Ethyl Acetate
4.4
77.1
Primary Extraction
Excellent . Matches the moderate polarity of the methoxy group; excellent phase separation.
Dichloromethane
3.1
39.6
Primary Extraction
Good . High solvation power for heterocyclic aromatics, but poses emulsion and toxicity risks.
Ethanol
5.2
78.3
Recrystallization
Excellent . Dissolves the compound at reflux; promotes controlled precipitation upon cooling.
Hexane / Heptane
0.1
69.0
Anti-Solvent
Excellent . Highly non-polar; rapidly decreases solubility when added to Ethyl Acetate.
Aqueous Buffer
10.0
100.0
Phase Separation
N/A . Maintained at pH > 9 to neutralize basic nitrogens, driving the compound into the organic layer.
Part 3: Standard Operating Procedure (SOP)
Workflow: Extraction and Anti-Solvent Crystallization
This protocol is a self-validating system; step 3 includes a built-in verification mechanism to ensure zero product loss.
Step 1: Aqueous Quenching and pH Adjustment
Transfer the crude reaction mixture to a suitably sized Erlenmeyer flask.
Place the flask in an ice-water bath to control exothermic neutralization.
Slowly add saturated NaHCO₃ (or 1M NaOH if highly acidic) dropwise while stirring until the aqueous phase reaches a stable pH of 9–10 (verify with pH paper).
Step 2: Liquid-Liquid Extraction (LLE)
Transfer the basified mixture to a separatory funnel.
Add Ethyl Acetate (volume equal to 50% of the aqueous phase).
Cap and invert gently, venting frequently to release CO₂ gas.
Allow the layers to separate. Collect the upper organic layer.
Repeat the extraction with fresh Ethyl Acetate two more times.
Step 3: Self-Validation & Washing
Validation Check: Spot the remaining aqueous layer on a TLC plate and visualize under UV light (254 nm). The absence of a UV-active spot confirms 100% of the 8-Methoxy-4-methylquinazoline has partitioned into the organic phase.
Combine all organic extracts and wash once with an equal volume of saturated brine to remove residual water and trace inorganic salts.
Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter out the drying agent.
Step 4: Concentration and Crystallization
Concentrate the organic filtrate in vacuo at 35–40 °C until a highly concentrated, viscous oil or slurry remains (do not dry completely).
Heat the flask gently to 50 °C and add just enough fresh Ethyl Acetate to fully dissolve the residue.
While maintaining gentle stirring, add Hexane dropwise until a faint, persistent cloudiness (turbidity) appears.
Remove from heat and allow the flask to cool undisturbed to room temperature, then transfer to a 4 °C refrigerator for 2 hours to maximize crystal yield.
Recover the pure 8-Methoxy-4-methylquinazoline crystals via vacuum filtration and wash with ice-cold Hexane.
Part 4: Process Visualization
The following diagram maps the logical decision tree and phase-separation workflow for maximizing recovery.
Caption: Workflow for the extraction, phase separation, and crystallization of 8-Methoxy-4-methylquinazoline.
References
MDPI. Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage. Available at: [Link]
Mass spectrometry fragmentation patterns of 8-Methoxy-4-methylquinazoline
Title: Structural Elucidation via Mass Spectrometry: A Comparative Guide to the Fragmentation Patterns of 8-Methoxy-4-methylquinazoline and Analogs Target Audience: Researchers, analytical chemists, and drug development...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Structural Elucidation via Mass Spectrometry: A Comparative Guide to the Fragmentation Patterns of 8-Methoxy-4-methylquinazoline and Analogs
Target Audience: Researchers, analytical chemists, and drug development professionals.
Executive Summary
In pharmaceutical development, the quinazoline scaffold is a highly privileged pharmacophore, forming the core of numerous kinase inhibitors (e.g., gefitinib, erlotinib) and alkaloid therapeutics[1]. Accurate structural characterization of quinazoline derivatives and their metabolic impurities relies heavily on tandem mass spectrometry (MS/MS)[2].
This guide provides an in-depth, comparative analysis of the mass spectrometric fragmentation patterns of 8-Methoxy-4-methylquinazoline (8-MMQ) against two fundamental structural alternatives: 4-Methylquinazoline (4-MQ) and 8-Methoxyquinazoline (8-MQ) . By isolating the specific influence of the C(4)-methyl and C(8)-methoxy groups, this guide empowers analytical scientists to confidently interpret complex MS/MS spectra, distinguish between positional isomers, and map metabolic pathways in drug discovery pipelines.
Structural Causality & MS/MS Dynamics
To interpret the tandem mass spectra of substituted quinazolines, one must understand the intrinsic stability of the fused bicyclic system (a benzene ring fused to a pyrimidine ring). Under electrospray ionization (ESI) or electron ionization (EI), the position of substituents dictates the primary cleavage events[2].
The General Quinazoline Rule
The unsubstituted quinazoline core typically undergoes consecutive losses of hydrogen cyanide (HCN, 27 Da) to yield a benzyne radical ion (m/z 76)[3]. However, when substituents are introduced, the pyrimidine ring becomes the primary site of dissociation. A fundamental rule of quinazoline fragmentation is that groups attached to the C(4) position are preferentially lost compared to those at C(2) due to the high reactivity of the adjacent N(3) atom[4].
The C(4)-Methyl Influence
In compounds like 4-Methylquinazoline, the dominant dissociation pathway is the elimination of acetonitrile (CH₃CN, 41 Da). This specific neutral loss is highly diagnostic, proving that the C(4) carbon and the N(3) nitrogen are cleaved and eliminated prior to the disruption of the C(2)-N(1) bond.
The C(8)-Methoxy Peri-Effect
Substituents at the C(8) position interact sterically and electronically with the adjacent N(1) atom—a phenomenon known as the peri-effect. In 8-Methoxyquinazoline, this proximity triggers an "abnormal" fragmentation pathway[4]. Instead of the standard HCN loss, the molecule exhibits a highly prominent initial loss of a methyl radical (•CH₃, 15 Da) from the methoxy group to form a stable radical cation, followed by the expulsion of carbon monoxide (CO, 28 Da).
Caption: Competitive MS/MS fragmentation pathways of 8-Methoxy-4-methylquinazoline.
Comparative Performance: Fragmentation Data
When evaluating 8-Methoxy-4-methylquinazoline (8-MMQ) , the MS/MS spectrum is a hybrid of the two pathways described above. The molecule exhibits competing fragmentation channels that serve as a highly specific fingerprint, distinguishing it from isomers or closely related analogs.
Table 1: Comparative MS/MS Fragmentation Data (+ESI Mode)
Compound
Precursor Ion [M+H]⁺
Key Product Ions (m/z)
Primary Neutral Losses
Diagnostic Utility
8-Methoxy-4-methylquinazoline
175
160, 134, 132, 107
-•CH₃ (15 Da)-CH₃CN (41 Da)-CO (28 Da)
Confirms simultaneous presence of C4-alkyl and C8-alkoxy groups.
4-Methylquinazoline (Alternative 1)
145
104, 77
-CH₃CN (41 Da)-HCN (27 Da)
Baseline marker for C4-substituted pyrimidine ring cleavage.
8-Methoxyquinazoline (Alternative 2)
161
146, 118, 91
-•CH₃ (15 Da)-CO (28 Da)-HCN (27 Da)
Baseline marker for N1-peri-effect radical formation.
Data Synthesis:
By comparing 8-MMQ against its simpler alternatives, we observe that the loss of CH₃CN (yielding m/z 134) objectively verifies the intact 4-methylpyrimidine sub-structure, while the sequential loss of •CH₃ and CO (yielding m/z 160 and 132) validates the C(8) methoxy substitution. If a researcher is attempting to identify a novel quinazoline metabolite where hydroxylation has occurred, monitoring the shift in these specific neutral losses will precisely localize the metabolic modification.
Validated Analytical Protocols
To ensure reproducibility and scientific integrity, the following methodology details a self-validating LC-ESI-MS/MS workflow for the characterization of quinazoline derivatives.
Causality in Method Design:
Ionization Choice: Positive Electrospray Ionization (+ESI) is selected because the quinazoline nitrogens (specifically N1 and N3) are readily protonated in acidic mobile phases, yielding strong [M+H]⁺ signals[1].
Collision Energy Ramping: Quinazolines possess rigid aromatic cores. Ramping the collision energy (CE) from 10 to 40 eV ensures that both low-energy peripheral cleavages (e.g., •CH₃ loss) and high-energy ring-opening events (e.g., CH₃CN loss) are captured in a single composite spectrum[5].
Caption: Self-validating ESI-LC-MS/MS workflow for quinazoline characterization.
Step-by-Step Protocol
Step 1: Sample Preparation & System Suitability (Self-Validation)
Dissolve 8-Methoxy-4-methylquinazoline (and respective alternatives) in HPLC-grade Methanol to a stock concentration of 1 mg/mL.
Dilute to a working concentration of 10 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid.
Validation Check: Prior to sample injection, inject a known tuning standard (e.g., Reserpine) to verify mass accuracy is within < 5 ppm and that the quadrupole isolation efficiency is optimal.
Step 2: Liquid Chromatography (LC) Parameters
Column: Use a high-resolution C18 column (e.g., 15 cm × 4.6 mm, 3 µm particle size) to ensure sharp peak shapes for basic analytes[1].
Mobile Phase:
Phase A: 0.1% Formic acid in aqueous solution.
Phase B: 0.1% Formic acid in Acetonitrile.
Gradient: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 0.4 mL/min.
Step 3: Mass Spectrometry (Q-TOF or Triple Quadrupole) Parameters
Source Settings: Set the capillary voltage to 4.0 kV, drying gas temperature to 350 °C, and nebulizer pressure to 40 psi.
Acquisition Mode: Operate in positive ion mode (+ESI). Set the mass-to-charge (m/z) scan range from 50 to 500.
Tandem MS (MS/MS): Isolate the precursor ions ([M+H]⁺ at m/z 175, 145, and 161 respectively) using a quadrupole isolation window of 1.0 m/z.
Fragmentation: Apply Collision-Induced Dissociation (CID) using Nitrogen or Argon as the collision gas. Utilize a ramped collision energy profile from 10 eV to 40 eV to capture the full kinetic spectrum of fragment ions[5].
References
Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches
Source: University of Southampton (ePrints Soton)
URL:[Link]
Screening of tricyclic quinazoline alkaloids in the alkaloidal fraction of Adhatoda beddomei and Adhatoda vasica leaves by high-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry
Source: PubMed (Rapid Commun Mass Spectrom.)
URL:[Link]
The Fragmentation of Quinazolines under Electron Impact (Part X)
Source: RSC Publishing (J. Chem. Soc. B, 1967)
URL:[Link]
Analysis of N1-acetyl-N2-formyl-5-methoxykynuramine/N1-acetyl-5-methoxy-kynuramine formation from melatonin in mice
Source: PMC (NIH)
URL:[Link]
Unlocking Quinazoline Scaffolds: A Comparative Guide to 8-Methoxy vs. 6-Methoxy Substitutions in Targeted Therapeutics
The quinazoline core is a privileged scaffold in medicinal chemistry, serving as the structural backbone for numerous FDA-approved targeted therapies. However, the biological potency and target specificity of a quinazoli...
Author: BenchChem Technical Support Team. Date: March 2026
The quinazoline core is a privileged scaffold in medicinal chemistry, serving as the structural backbone for numerous FDA-approved targeted therapies. However, the biological potency and target specificity of a quinazoline derivative are exquisitely sensitive to its regiochemistry. For researchers and drug development professionals, deciding between a 6-methoxy and an 8-methoxy substitution is not merely a synthetic choice—it is a strategic decision that dictates the molecule's binding mode, solubility, and target profile.
This guide objectively compares the biological potency of 8-methoxy versus 6-methoxy quinazolines across three distinct therapeutic targets: Epidermal Growth Factor Receptor (EGFR), Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), and p97 ATPase.
Mechanistic Divergence: The "Why" Behind Regiochemical Selection
The spatial orientation of the methoxy group on the quinazoline ring determines how the molecule interacts with the microenvironment of a target protein's binding pocket.
The 6-Methoxy Substitution: The Solvent-Channel Anchor
In kinase targets like , the quinazoline core binds to the ATP-binding hinge region via hydrogen bonds at the N1 and N3 positions. The C6 position directly faces the solvent-exposed channel. Consequently, a 6-methoxy group (often paired with a 7-substitution, as seen in Erlotinib and Gefitinib) is highly favorable. It does not interfere with the critical hinge-binding interactions and allows for the attachment of bulky, water-solubilizing moieties (e.g., morpholine rings) to improve the drug's pharmacokinetic profile without sacrificing potency.
The 8-Methoxy Substitution: The Deep-Pocket Binder
Conversely, the C8 position points deeper into the binding pocket in many non-kinase targets. In [ENPP1[1]]([Link]) and , the 8-methoxy substitution is critical for potency. In ENPP1, the 8-methoxy oxygen acts as a highly specific hydrogen-bond acceptor for residues D208 and K277. Removing the 8-methoxy group or shifting it to the C6 position (which remains solvent-exposed and non-interacting in ENPP1) results in a catastrophic loss of binding affinity.
Visualizing the Divergence
Fig 1: Regiochemical divergence of quinazoline substitutions based on target pocket topology.
Quantitative Potency Comparison
The following table synthesizes experimental data from structural activity relationship (SAR) studies comparing the two substitutions across different targets.
Target Protein
6-Methoxy Quinazoline Potency
8-Methoxy Quinazoline Potency
Structural Rationale
EGFR (Wild-Type)
High (IC₅₀ ~ 1–3 nM)
Low/Moderate (IC₅₀ > 100 nM)
6-OMe points to the solvent channel; 8-OMe causes steric clashes with the hinge region[2][3].
ENPP1
Low (Kᵢ ~ 200 nM)
High (Kᵢ < 2 nM)
8-OMe forms critical H-bonds with D208/K277; 6-OMe is solvent-exposed and dispensable[1].
p97 ATPase
Low (IC₅₀ > 1 µM)
High (IC₅₀ ~ 100 nM)
8-OMe (e.g., ML240/ML241) fits precisely into the allosteric binding pocket to halt degradation[4].
Experimental Validation Protocols
To ensure scientific integrity, the biological potency of these derivatives must be evaluated using self-validating assay systems. Below are the field-proven methodologies for validating the divergent potencies of 6-methoxy and 8-methoxy quinazolines.
Protocol A: HTRF Kinase Assay for EGFR (Validating 6-Methoxy Potency)
Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is selected over standard ELISA because it eliminates wash steps. Washing can disrupt low-affinity transient binding events; HTRF provides a true equilibrium measurement of the quinazoline's hinge-binding kinetics.
Reagent Preparation: Prepare a 1X kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
Compound Dilution: Serially dilute the 6-methoxy and 8-methoxy quinazoline derivatives in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1% (prevents compound precipitation).
Enzyme Pre-incubation: Add 0.5 nM recombinant human EGFR kinase domain to the wells. Crucial Step: Incubate the enzyme with the compounds for 30 minutes at room temperature before adding ATP. This allows slow-binding quinazolines to reach equilibrium.
Reaction Initiation: Add 10 µM ATP and 2 µM biotinylated poly-GT substrate. Incubate for 60 minutes.
Detection: Add the HTRF detection mixture (Europium-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665).
Readout: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm and 620 nm. Calculate the IC₅₀ using a 4-parameter logistic curve fit.
Protocol B: Malachite Green ATPase Assay for p97 (Validating 8-Methoxy Potency)
Causality: p97 is a hexameric AAA+ ATPase. Measuring inorganic phosphate (Pi) release via Malachite Green allows direct quantification of the D1/D2 domain catalytic turnover without relying on coupled-enzyme systems (like pyruvate kinase/lactate dehydrogenase), which might be independently inhibited by the quinazoline derivatives, causing false positives.
Enzyme Preparation: Dilute recombinant wild-type p97 to 20 nM in assay buffer (50 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 1 mM DTT).
Compound Addition: Add 8-methoxy (e.g., ML240) and 6-methoxy analogs at varying concentrations (1 nM to 10 µM).
Reaction Initiation: Add 100 µM ATP to initiate ATP hydrolysis. Incubate at 37°C for 30 minutes.
Termination & Detection: Add the Malachite Green working reagent (a mixture of ammonium molybdate and malachite green in acidic solution) to terminate the reaction and form the phosphomolybdate complex.
Color Development: Incubate for 10 minutes at room temperature to allow color stabilization.
Readout: Measure absorbance at 620 nm using a microplate reader. Compare against a standard curve of KH₂PO₄ to determine the rate of Pi release and calculate the IC₅₀.
Screening & Validation Workflow
Fig 2: Self-validating screening workflow for evaluating quinazoline derivative potency.
Strategic Recommendations for Drug Developers
For Kinase Inhibitor Programs (e.g., EGFR, VEGFR): Prioritize the 6-methoxy (or 6,7-dimethoxy) scaffold. The C6 position reliably points toward the solvent interface, allowing you to append solubilizing groups (like piperidines or morpholines) to optimize oral bioavailability without steric penalties.
For Allosteric & Deep-Pocket Targets (e.g., ENPP1, p97): Shift focus to the 8-methoxy scaffold. The rigid spatial constraints of these pockets heavily favor the C8 substitution, which acts as a precise hydrogen-bond anchor. Attempting to use a 6-methoxy scaffold here will likely result in a 100-fold drop in target affinity.
References
Carozza, J. A., et al. (2020). "Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP." Cell Chemical Biology. URL:[Link]
Chou, T.-F., et al. (2013). "Structure-Activity Relationship Study Reveals ML240 and ML241 as Potent and Selective Inhibitors of p97 ATPase." ChemMedChem. URL:[Link]
Șandor, A., et al. (2023). "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present)." Pharmaceuticals. URL:[Link]
El-Gazzar, M. G., et al. (2021). "Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies." Molecules. URL:[Link]
UV-Vis absorption maxima of 8-Methoxy-4-methylquinazoline
As a Senior Application Scientist specializing in the spectroscopic characterization of heterocyclic scaffolds, I approach UV-Vis analysis not merely as a routine data-collection exercise, but as a critical window into a...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in the spectroscopic characterization of heterocyclic scaffolds, I approach UV-Vis analysis not merely as a routine data-collection exercise, but as a critical window into a molecule's electronic environment.
The 8-Methoxy-4-methylquinazoline core is a privileged structural motif, notably utilized as a critical intermediate in the synthesis of 3-Phosphoinositide-dependent kinase 1 (PDK1) inhibitors[1]. PDK1 is a master regulatory kinase in the PI3K/AKT signaling pathway, making this scaffold highly relevant in targeted oncology drug development[2]. Understanding the precise UV-Vis absorption profile of this molecule is essential for reaction monitoring, HPLC method development, and downstream pharmacokinetic assays.
Fig 1: PDK1 signaling pathway illustrating the therapeutic target context for quinazoline derivatives.
Photophysical Properties & Comparative Analysis
To objectively evaluate the UV-Vis spectrum of 8-methoxy-4-methylquinazoline, we must first deconstruct its base chromophore. The unsubstituted quinazoline ring exhibits two primary electronic transitions: a strong π → π * transition in the deep UV (~224 nm) and a weaker n → π * transition in the near-UV (~318 nm)[3].
When we functionalize this core with a methoxy group at the C8 position and a methyl group at the C4 position, the electronic environment fundamentally shifts. The table below compares the quantitative spectral data of the base scaffold against its substituted derivatives to highlight these shifts.
The observed bathochromic (red) shifts in the substituted derivatives are driven by precise quantum mechanical interactions:
Auxochromic Effect (+M): The -OCH3 group at the 8-position acts as a strong auxochrome. The oxygen atom donates its non-bonding electron density into the aromatic π-system via resonance. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap and shifting the absorption maxima to longer wavelengths.
Hyperconjugation (+I): The -CH3 group at the 4-position provides weak electron donation via hyperconjugation, slightly compounding the red shift.
Solvatochromism: Solvent selection heavily dictates the behavior of the n → π* transition. In polar protic solvents like water or ethanol, the n → π* transition undergoes a hypsochromic (blue) shift compared to non-polar solvents. This occurs because the protic solvent forms hydrogen bonds with the lone pairs on the quinazoline nitrogens, stabilizing the ground state more than the excited state[4].
Self-Validating Experimental Methodology
A robust analytical method must be a self-validating system. The following protocol is designed to ensure that the spectral data acquired for 8-methoxy-4-methylquinazoline is an intrinsic property of the molecule and free from instrumental artifacts.
Fig 2: Self-validating UV-Vis spectroscopy workflow for quinazoline derivative characterization.
Step-by-Step Protocol:
System Suitability Testing (SST):
Action: Prior to sample analysis, scan a certified holmium oxide filter or a dilute potassium dichromate standard.
Causality: This validates the wavelength accuracy and photometric linearity of the spectrophotometer. If the instrument fails SST, any subsequent λmax readings for the quinazoline derivative cannot be trusted.
Solvent Selection & Baseline Correction:
Action: Fill two matched quartz cuvettes (1 cm path length) with HPLC-grade Ethanol. Place them in the sample and reference beams and perform an auto-zero baseline correction.
Causality: Quartz is mandatory because standard glass absorbs UV light below 340 nm. Ethanol is deliberately chosen over Dimethyl Sulfoxide (DMSO); while DMSO offers excellent solubility, its strong UV cut-off (~268 nm) completely obscures the critical high-energy π → π* transitions of the quinazoline core below 250 nm[4].
Sample Preparation:
Action: Prepare a
10−4
M solution of 8-Methoxy-4-methylquinazoline in HPLC-grade Ethanol.
Causality: At
10−4
M, the absorbance typically falls neatly between 0.1 and 1.0 AU. This restricts the measurement to the linear dynamic range defined by the Beer-Lambert law, preventing detector saturation and the non-linear photometric errors that occur at higher concentrations.
Spectral Acquisition:
Action: Replace the sample cuvette with the prepared quinazoline solution. Scan from 200 nm to 400 nm at a scan rate of 1 nm/s.
Causality: This specific range captures the complete electronic profile. It encompasses the high-energy π → π* transitions (empirically utilized for HPLC UV detection at 220 nm and 254 nm[1]) up through the lower-energy n → π* transitions (~330 nm) that are diagnostic of the heteroaromatic nitrogens.